Firibastat
Description
FIRIBASTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
has antihypertensive activity; a dimer of EC33 with a disulfide linkage; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPXZXVKLGEMGP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648927-86-0 | |
| Record name | Firibastat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QGC-001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aminobutane sulfonate disulfure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIRIBASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Firibastat's Mechanism of Action in the Brain Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Firibastat represents a novel, first-in-class therapeutic agent targeting the brain renin-angiotensin system (RAS) for the management of hypertension. Unlike conventional antihypertensive drugs that primarily act on the peripheral RAS, this compound offers a unique central mechanism of action. This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.
Introduction: The Brain Renin-Angiotensin System and Hypertension
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis. While the peripheral RAS has been a long-standing target for antihypertensive therapies, the brain possesses its own independent RAS, which has been implicated in the pathogenesis and maintenance of hypertension.[1][2] Overactivity of the brain RAS is associated with elevated blood pressure, making it a compelling target for novel therapeutic interventions.[1][3]
In the brain, angiotensin II (Ang-II) is converted to angiotensin III (Ang-III) by the enzyme aminopeptidase A (APA), a membrane-bound zinc metalloprotease.[4][5] Ang-III is a key effector peptide in the brain RAS, exerting a tonic stimulatory control over blood pressure through several mechanisms, including increased vasopressin release, sympathetic nervous system activation, and inhibition of the baroreflex.[4][6][7]
This compound: A Novel Brain Aminopeptidase A Inhibitor
This compound, also known as QGC001 or RB150, is an orally active prodrug designed to specifically inhibit APA in the brain.[3][8] Due to its chemical structure, this compound can cross the blood-brain barrier, a critical feature for a centrally acting agent.[9][10] Once in the brain, this compound is cleaved by reductases into two molecules of its active metabolite, EC33.[6][10] EC33 is a potent and selective inhibitor of APA.[3][8]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of APA by its active metabolite, EC33.[10][11] This inhibition prevents the conversion of Ang-II to the highly active Ang-III within the brain.[5][8] By reducing the levels of Ang-III, this compound mitigates its downstream effects, leading to a decrease in blood pressure.[4] The inhibition constant (Ki) of EC33 for aminopeptidase A has been reported to be 200 nM.[9]
The reduction in brain Ang-III levels by this compound is thought to lower blood pressure through a multi-faceted mechanism:
-
Decreased Vasopressin Release: Ang-III stimulates the release of arginine vasopressin (AVP), a hormone that promotes water retention and vasoconstriction. By inhibiting Ang-III production, this compound reduces AVP release, contributing to lower blood pressure.[12]
-
Reduced Sympathetic Outflow: The brain RAS influences the activity of the sympathetic nervous system. By dampening the stimulatory effects of Ang-III, this compound leads to a decrease in sympathetic nerve activity.[12]
-
Baroreflex Sensitization: Ang-III can impair the baroreflex, a crucial mechanism for the short-term regulation of blood pressure. This compound is believed to restore or enhance baroreflex sensitivity.[12]
Interestingly, the inhibition of APA by this compound may also lead to an accumulation of Ang-II in the brain, which could potentially counteract the blood pressure-lowering effect. However, evidence suggests that this excess Ang-II may be shunted towards an alternative, beneficial pathway. This pathway involves the enzyme angiotensin-converting enzyme 2 (ACE2), which converts Ang-II to angiotensin-(1-7) (Ang-(1-7)). Ang-(1-7) acts on the Mas receptor, promoting vasodilation and counteracting the effects of Ang-II.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the core signaling pathways of the brain RAS and the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of hypertension.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models
| Animal Model | Treatment and Dose | Duration | Key Findings |
| Deoxycorticosterone acetate (DOCA)-salt rats | This compound 30 mg/kg (oral, acute) | Single dose | Significant decrease in mean arterial blood pressure (-35.4 ± 5.2 mmHg)[13] |
| Deoxycorticosterone acetate (DOCA)-salt rats | This compound 50 mg/kg/day (oral) | 24 days | Significant drop in systolic blood pressure; no tolerance developed.[10][14] |
| Spontaneously Hypertensive Rats (SHR) | This compound (oral) | Not specified | Dose-dependent reduction in blood pressure.[10] |
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite EC33 in Healthy Volunteers (Single Oral Doses)
| Dose | Analyte | Tmax (h) (median) | Cmax (ng/mL) (mean ± SD) | AUC (ng·h/mL) (mean ± SD) |
| 125 mg | This compound | 1.5 | 135 ± 63 | 338 ± 123 |
| EC33 | 3.0 | 23 ± 8 | 154 ± 42 | |
| 500 mg | This compound | 1.5 | 567 ± 254 | 1430 ± 540 |
| EC33 | 3.0 | 85 ± 30 | 585 ± 150 | |
| 1250 mg | This compound | 1.5 | 1250 ± 560 | 3200 ± 1200 |
| EC33 | 3.0 | 190 ± 70 | 1300 ± 350 | |
| Data adapted from a Phase I clinical trial.[12] |
Table 3: Clinical Efficacy of this compound in Hypertensive Patients (Phase II Studies)
| Study Population | Treatment Regimen | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |
| Overweight/obese hypertensive patients (including Black and Hispanic individuals) | This compound 250 mg BID, up-titrated to 500 mg BID | 8 weeks | -9.5 mmHg (p<0.0001) | -4.2 mmHg (p<0.0001) |
| Patients with essential hypertension | This compound (up to 500 mg BID) | 4 weeks | -4.7 mmHg (office SBP, vs. placebo) | Not reported |
| Data from NCT03198793 and NCT02322450.[4][12][15] |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the study of this compound.
Intracerebroventricular (ICV) Injection in Rats
This procedure allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.
Objective: To assess the central effects of EC33, the active metabolite of this compound, on blood pressure.
Methodology:
-
Animal Preparation: Adult male rats (e.g., Wistar-Kyoto or spontaneously hypertensive rats) are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is surgically implanted into a lateral cerebral ventricle using precise stereotaxic coordinates. The cannula is secured to the skull with dental cement.
-
Recovery: The animal is allowed to recover from surgery for a specified period (e.g., 5-7 days).
-
Injection: For the experiment, a microinjection syringe is inserted into the guide cannula. A small volume of EC33 solution (or vehicle for the control group) is infused into the ventricle over a controlled period.
-
Monitoring: Blood pressure and heart rate are continuously monitored before, during, and after the injection using an indwelling arterial catheter connected to a pressure transducer.
Oral Administration in Hypertensive Rat Models
This protocol is used to evaluate the effects of orally administered this compound on blood pressure in conscious, freely moving rats.
Objective: To determine the antihypertensive efficacy and duration of action of this compound following oral administration.
Methodology:
-
Animal Model: A suitable hypertensive rat model is used, such as the Deoxycorticosterone acetate (DOCA)-salt model or the Spontaneously Hypertensive Rat (SHR) model.
-
Instrumentation: Prior to the study, rats are instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate, or with indwelling arterial catheters.
-
Dosing: this compound is dissolved or suspended in an appropriate vehicle and administered orally via gavage. The control group receives the vehicle alone. Dosing can be acute (single dose) or chronic (daily for a specified period).
-
Data Collection: Blood pressure and heart rate are recorded continuously for a defined period before and after drug administration.
-
Tissue Collection: At the end of the study, animals may be euthanized, and brain tissue collected for further analysis (e.g., measurement of APA activity).
Measurement of Brain Aminopeptidase A (APA) Activity
This assay quantifies the enzymatic activity of APA in brain tissue homogenates.
Objective: To confirm that this compound inhibits APA activity in the brain.
Methodology:
-
Tissue Preparation: Brain tissue (e.g., hypothalamus) is rapidly dissected and homogenized in a cold buffer (e.g., Tris-HCl buffer). The homogenate is then centrifuged to separate the membrane fraction, where APA is located.
-
Enzymatic Reaction: The membrane preparation is incubated with a fluorogenic substrate for APA, such as L-glutamyl-β-naphthylamide. The hydrolysis of this substrate by APA releases a fluorescent product.
-
Measurement: The rate of fluorescence increase is measured over time using a fluorometer. This rate is proportional to the APA activity in the sample.
-
Inhibition Assay: To confirm the specificity of the assay and the inhibitory effect of this compound's active metabolite, parallel reactions are run in the presence of a known APA inhibitor (e.g., EC33).
-
Data Analysis: APA activity is typically expressed as the amount of substrate hydrolyzed per unit of time per milligram of protein. The protein concentration in the tissue homogenate is determined using a standard protein assay (e.g., Bradford assay).
Conclusion
This compound's unique mechanism of action, centered on the inhibition of aminopeptidase A in the brain, offers a promising new approach to the treatment of hypertension. By specifically targeting the central renin-angiotensin system, this compound has demonstrated significant blood pressure-lowering effects in both preclinical models and clinical trials, particularly in patient populations that are often difficult to treat with existing therapies. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further elucidate the therapeutic potential of this novel antihypertensive agent.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound, A First-in-Class Brain Aminopeptidase A Inhibitor, in Hypertensive Overweight Patients of Multiple Ethnic Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/52137 [onderzoekmetmensen.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Knowledge about the New Drug this compound in Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound in combination with enalapril and hydrochlorothiazide on blood pressure and vasopressin release in hypertensive DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Avicenna Journal of Medicine / Full Text [thieme-connect.de]
The Role of Aminopeptidase A in Hypertension and the Inhibitory Effect of Firibastat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertension remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. The brain renin-angiotensin system (RAS) has emerged as a key regulator of blood pressure, with aminopeptidase A (APA) playing a pivotal role. APA is a membrane-bound zinc metalloprotease that catalyzes the conversion of angiotensin II (AngII) to angiotensin III (AngIII) in the brain.[1][2] AngIII is a major effector peptide in the brain RAS, exerting a tonic stimulatory control over blood pressure.[1] Consequently, the inhibition of APA presents a promising strategy for the management of hypertension. Firibastat is a first-in-class, orally active prodrug of a potent and selective APA inhibitor, EC33.[3][4] By crossing the blood-brain barrier and converting to its active form, this compound effectively inhibits brain APA, leading to a reduction in AngIII levels and a subsequent decrease in blood pressure. This technical guide provides an in-depth overview of the role of APA in hypertension, the mechanism of action of this compound, a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
The Brain Renin-Angiotensin System and the Role of Aminopeptidase A in Hypertension
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. While the systemic RAS has been extensively studied and targeted by conventional antihypertensive therapies, the brain RAS operates as an independent and parallel system with a distinct functional role.[5] In the brain, AngII is converted to AngIII by the enzymatic action of aminopeptidase A (APA).[1][2] AngIII, in turn, binds to angiotensin receptors, primarily the AT1 receptor, in key cardiovascular regulatory centers of the brain. This binding elicits a pressor response through several mechanisms, including increased vasopressin release, heightened sympathetic nervous system activity, and attenuation of the baroreflex.[2][6]
Hyperactivity of the brain RAS and elevated APA activity have been implicated in the pathophysiology of various forms of hypertension.[6] Studies in spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (DOCA)-salt hypertensive rats have demonstrated that central administration of APA inhibitors leads to a significant reduction in blood pressure.[7][8] These findings underscore the potential of APA as a therapeutic target for the treatment of hypertension.
This compound: A Novel Aminopeptidase A Inhibitor
The inhibitory action of this compound on brain APA leads to a decrease in the production of AngIII, thereby mitigating its pressor effects and resulting in a reduction in blood pressure.[9] A noteworthy aspect of this compound's mechanism is that it does not appear to cause an accumulation of AngII in the brain. It is hypothesized that with APA inhibited, AngII is shunted towards an alternative metabolic pathway involving angiotensin-converting enzyme 2 (ACE2), which converts AngII to the vasodilatory peptide angiotensin-(1-7).[1][5]
Quantitative Data on this compound's Efficacy
The antihypertensive effects of this compound have been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models
| Animal Model | Drug/Dose | Route of Administration | Change in Mean Arterial Blood Pressure (mmHg) | Reference |
| DOCA-salt rats | This compound (30 mg/kg) | Oral | ↓ 35.4 ± 5.2 | [1] |
| DOCA-salt rats | Enalapril (10 mg/kg) | Oral | No significant change | [1] |
| DOCA-salt rats | Hydrochlorothiazide (10 mg/kg) | Oral | No significant change | [1] |
| DOCA-salt rats | This compound + Enalapril + HCTZ | Oral | Significantly greater reduction than bitherapy | [7] |
| Spontaneously Hypertensive Rats (SHR) | EC33 (1-100 µg) | Intracerebroventricular (ICV) | Dose-dependent decrease | [8] |
Table 2: Clinical Efficacy of this compound in Hypertensive Patients
| Clinical Trial Phase | Patient Population | Treatment and Dose | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| Phase IIa | Mild-to-moderate hypertension | This compound (1000 mg/day) vs. Placebo | 4 weeks | ↓ 2.7 (daytime ambulatory, vs. placebo) | Not reported | [6] |
| Phase IIa | Mild-to-moderate hypertension | This compound (1000 mg/day) vs. Placebo | 4 weeks | ↓ 4.7 (office, vs. placebo) | Not reported | [6] |
| Phase II | Overweight/obese, hypertensive | This compound (up to 500 mg BID) | 8 weeks | ↓ 9.5 (automated office) | ↓ 4.2 (automated office) | [6] |
| Phase II (subgroup) | Obese patients | This compound (up to 500 mg BID) | 8 weeks | ↓ 10.2 (automated office) | Not reported | [1] |
| Phase II (subgroup) | Black patients | This compound (up to 500 mg BID) | 8 weeks | ↓ 10.5 (automated office) | Not reported | [1] |
| FRESH (Phase III) | Difficult-to-treat/resistant hypertension | This compound (500 mg BID) vs. Placebo | 12 weeks | No significant difference from placebo | No significant difference from placebo | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of APA and its inhibitors.
Aminopeptidase A Activity Assay (Fluorometric)
This protocol describes a method to determine APA activity in tissue homogenates using a fluorogenic substrate.
Materials:
-
Tissue samples (e.g., brain hypothalamus)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100
-
Substrate solution: L-Glutamyl-β-naphthylamide
-
Fluorometer
-
96-well black microplates
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
In a 96-well black microplate, add a specific volume of the supernatant.
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
Include a blank control with homogenization buffer instead of the sample supernatant.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 384/502 nm) in kinetic mode for a defined period (e.g., 60 minutes).[11]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Express APA activity as pmol of substrate hydrolyzed per minute per milligram of protein.
-
In Vivo Blood Pressure Measurement in Hypertensive Rats
This protocol outlines the invasive method for continuous blood pressure monitoring in anesthetized rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other appropriate models
-
Anesthetic agents (e.g., urethane, ketamine/xylazine)
-
Surgical instruments
-
Catheters
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.[12]
-
Surgically expose the carotid artery and/or femoral artery and vein.
-
-
Catheter Implantation:
-
Cannulate the carotid or femoral artery with a saline-filled catheter for blood pressure measurement.[12]
-
Cannulate the femoral vein for drug administration.
-
-
Blood Pressure Recording:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.[12]
-
Allow the animal to stabilize for a period before recording baseline blood pressure.
-
Administer this compound or control vehicle intravenously or via oral gavage.
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for the duration of the experiment.
-
-
Data Analysis:
-
Analyze the changes in blood pressure from baseline following drug administration.
-
Compare the effects of different doses of this compound.
-
Phase II Clinical Trial Protocol for an Antihypertensive Drug
This section provides a general framework for the design of a Phase II clinical trial to evaluate the efficacy and safety of a new antihypertensive agent like this compound.
Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter study.[13] Patient Population:
-
Inclusion criteria: Adults with a diagnosis of essential hypertension (e.g., office SBP between 140-180 mmHg).[6]
-
Exclusion criteria: Secondary hypertension, severe comorbidities, contraindications to the study drug. Intervention:
-
Test arm: this compound at one or more dose levels (e.g., 500 mg BID).
-
Control arm: Placebo. Primary Endpoint:
-
The change from baseline in mean sitting or standing office systolic blood pressure at the end of the treatment period (e.g., 12 weeks).[13] Secondary Endpoints:
-
Change from baseline in diastolic blood pressure.
-
Proportion of patients achieving a target blood pressure.
-
Changes in 24-hour ambulatory blood pressure monitoring (ABPM).
-
Safety and tolerability, assessed by adverse event reporting and laboratory tests. Statistical Analysis:
-
The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in SBP, with treatment and baseline SBP as covariates.
Visualizing the Core Concepts
Signaling Pathways
Caption: APA signaling pathway in hypertension.
Experimental Workflows
Caption: Workflow for screening APA inhibitors.
Caption: Clinical trial workflow.
Conclusion
Aminopeptidase A has been validated as a key enzyme in the brain renin-angiotensin system, playing a significant role in the pathophysiology of hypertension. This compound, as a first-in-class APA inhibitor, represents a novel and targeted approach to antihypertensive therapy. Preclinical and early-phase clinical studies have demonstrated its potential to effectively lower blood pressure, particularly in patient populations that are often difficult to treat with conventional medications. While the results of the Phase III FRESH trial in resistant hypertension were not positive, the unique mechanism of action of this compound continues to make it a subject of interest for further research and potential application in other cardiovascular conditions. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of APA inhibition as a therapeutic strategy.
References
- 1. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of this compound in combination with enalapril and hydrochlorothiazide on blood pressure and vasopressin release in hypertensive DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Foundational Science Behind Inhibiting Angiotensin II to Angiotensin III Conversion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core scientific principles underlying the enzymatic conversion of angiotensin II (Ang II) to angiotensin III (Ang III) and the mechanisms of its inhibition. This critical step in the renin-angiotensin system (RAS) presents a promising target for novel therapeutic interventions in cardiovascular and neurological diseases. This document details the key enzymes, signaling pathways, experimental methodologies, and quantitative data essential for researchers and drug development professionals in this field.
The Enzymatic Conversion of Angiotensin II to Angiotensin III: The Role of Aminopeptidase A
The conversion of the octapeptide Ang II to the heptapeptide Ang III is primarily catalyzed by the enzyme Aminopeptidase A (APA) , also known as glutamyl aminopeptidase (EC 3.4.11.7).[1] APA is a zinc-dependent metalloenzyme that specifically cleaves the N-terminal aspartic acid residue from Ang II.[2] This enzymatic action is a crucial control point in the renin-angiotensin system, as Ang III exhibits distinct physiological activities compared to its precursor, Ang II.
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[3] The classical pathway involves the conversion of angiotensinogen to Ang I by renin, followed by the conversion of Ang I to Ang II by angiotensin-converting enzyme (ACE).[4] While Ang II is a potent vasoconstrictor, Ang III also possesses significant biological activity, particularly in the brain and adrenal glands.[5][6]
Physiological Significance of Angiotensin III
Angiotensin III, while having approximately 40% of the pressor activity of Angiotensin II, is a potent stimulator of aldosterone release from the adrenal cortex, with 100% of the activity of Angiotensin II in this regard.[6][7] In the brain, Ang III is considered a major effector peptide of the RAS, exerting tonic stimulatory control over blood pressure and vasopressin release.[8][9][10] Inhibition of Ang III formation in the brain has been shown to have antihypertensive effects.[11]
Ang III, like Ang II, exerts its effects by binding to two main receptor subtypes: AT1 and AT2 receptors.[9] Both peptides exhibit similar high affinity for both AT1 and AT2 receptors.[12][13] The activation of these receptors triggers distinct downstream signaling cascades.
Signaling Pathways of Angiotensin Receptors
The binding of Ang II and Ang III to their receptors initiates a cascade of intracellular signaling events that mediate their physiological effects.
AT1 Receptor Signaling
Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11 and Gi/o proteins.[14] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, cell growth, and inflammation.[14]
AT2 Receptor Signaling
The AT2 receptor, also a GPCR, often mediates effects that counterbalance those of the AT1 receptor.[15] Its signaling is less well-defined but is known to involve Gαi proteins, leading to the activation of protein phosphatases and the production of nitric oxide, which can result in vasodilation and anti-proliferative effects.[15] Activation of the AT2 receptor by Ang III has been specifically implicated in natriuresis.[16]
Inhibition of Angiotensin II to Angiotensin III Conversion
Targeting APA to prevent the formation of Ang III is a novel therapeutic strategy for conditions like hypertension.[17] Several inhibitors of APA have been developed and characterized.
Aminopeptidase A Inhibitors
Potent and selective inhibitors of APA have been instrumental in elucidating the physiological roles of Ang III.[1] These inhibitors typically work by binding to the active site of the enzyme, preventing it from metabolizing Ang II.[18] One of the most well-studied classes of APA inhibitors is represented by firibastat (formerly RB150), an orally active prodrug of the potent APA inhibitor EC33.[8][19]
Quantitative Data on APA Inhibitors
The potency of enzyme inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Reference(s) |
| EC33 | Aminopeptidase A | 290 | - | [11] |
| PC18 | Aminopeptidase N | 8 | - | [11] |
| Amastatin | Aminopeptidase A | - | 50,000 | [1] |
| Bestatin | Aminopeptidase N | - | - | [11] |
Note: Ki and IC50 values can vary depending on the experimental conditions.[20]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to research in this area. The following sections provide an overview of key methodologies.
Aminopeptidase A Activity Assay
This assay measures the enzymatic activity of APA by quantifying the cleavage of a substrate. A common method involves using a fluorogenic substrate, such as L-glutamyl-β-naphthylamide.[18]
Protocol Overview:
-
Sample Preparation: Homogenize tissue samples (e.g., hypothalamus) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100). Centrifuge to pellet debris and collect the supernatant.[18]
-
Incubation: Incubate the supernatant with a substrate solution containing L-glutamyl-β-naphthylamide, dithiothreitol (DTT), and bovine serum albumin (BSA) in a phosphate buffer (pH 7.4) at 37°C.[18]
-
Detection: Measure the fluorescence of the released product (β-naphthylamine) over time using a fluorometer.
-
Data Analysis: Calculate the rate of substrate hydrolysis, which is proportional to the APA activity. Express activity as pmol of substrate hydrolyzed per minute per milligram of protein.[18]
HPLC-Based Separation of Angiotensins
High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying Ang II and Ang III in biological samples.[6]
Protocol Overview:
-
Sample Extraction: Extract angiotensin peptides from plasma or tissue homogenates using a solvent mixture (e.g., acetone/HCl/water).[6]
-
Chromatography:
-
Quantification: Identify and quantify Ang II and Ang III by comparing their retention times and peak areas to those of known standards. For very low concentrations, fractions can be collected and further analyzed by radioimmunoassay (RIA).[2]
Radioligand Binding Assay for Angiotensin Receptors
This assay is used to determine the affinity of ligands (e.g., Ang II, Ang III, inhibitors) for angiotensin receptors.[22]
Protocol Overview:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.[1]
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [125I]-Ang II) and varying concentrations of a competing unlabeled ligand.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration.[11]
-
Detection: Quantify the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value of the competing ligand, which can be used to calculate its Ki value.[1]
In Vivo Blood Pressure Measurement in Animal Models
Animal models, such as spontaneously hypertensive rats, are crucial for evaluating the in vivo efficacy of APA inhibitors.[8]
Protocol Overview:
-
Catheter Implantation: Surgically implant a catheter into the carotid or femoral artery of an anesthetized rat for direct blood pressure measurement.[8]
-
Drug Administration: Administer the test compound (e.g., APA inhibitor) via an appropriate route (e.g., intracerebroventricularly or orally).[8]
-
Blood Pressure Monitoring: Continuously record arterial blood pressure using a pressure transducer connected to a data acquisition system.[23]
-
Data Analysis: Analyze the changes in blood pressure before and after drug administration to determine the compound's antihypertensive effect.[23]
Conclusion
The inhibition of the conversion of angiotensin II to angiotensin III by targeting aminopeptidase A represents a promising and innovative approach for the development of new therapeutics, particularly for hypertension. A thorough understanding of the underlying enzymatic processes, the physiological roles of angiotensin III, the associated signaling pathways, and the application of rigorous experimental methodologies are paramount for advancing research and drug discovery in this area. This guide provides a foundational framework for scientists and researchers to navigate the complexities of this important biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous separation of angiotensin and endothelin peptide families by high-performance liquid chromatography: application to the specific radioimmunoassay measurement of angiotensin II or endothelin-1 from tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Rational design, synthesis and pharmacological characterization of novel aminopeptidase A inhibitors - Edelris [edelris.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The 1.20 A resolution crystal structure of the aminopeptidase from Aeromonas proteolytica complexed with tris: a tale of buffer inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 10. karger.com [karger.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 15. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. portlandpress.com [portlandpress.com]
- 18. 2.2. Determination of Aminopeptidase A Activity [bio-protocol.org]
- 19. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.amegroups.cn [cdn.amegroups.cn]
Understanding the central regulation of blood pressure via the brain RAS
An In-depth Technical Guide to the Central Regulation of Blood Pressure via the Brain Renin-Angiotensin System
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid, and electrolyte balance.[1][2][3][4] While the systemic RAS has been extensively studied, there is a growing body of evidence supporting the existence and functional significance of an independent RAS within the brain.[5][6][7][8] This central or brain RAS is a highly localized network of angiotensin II-containing cell bodies, fibers, and receptors located in key cardiovascular control centers within the brain.[5] Dysregulation of the brain RAS is strongly implicated in the pathogenesis of neurogenic hypertension, which is characterized by a sustained increase in sympathetic nervous system activity.[9][10][11] This guide provides a comprehensive overview of the brain RAS, its signaling pathways, the experimental methodologies used to study it, and its role in the central regulation of blood pressure.
Components of the Brain Renin-Angiotensin System
All the essential components of the RAS have been identified within the brain, suggesting a local and independent synthesis of angiotensin peptides.[7]
-
Angiotensinogen (AGT): The precursor to all angiotensin peptides. In the brain, AGT is primarily expressed in astrocytes and some neurons within regions crucial for cardiovascular and metabolic control.[1][4]
-
Renin and the (Pro)renin Receptor (PRR): Renin is the rate-limiting enzyme that cleaves AGT to form angiotensin I (Ang I). While the levels of renin in the brain are low, the (pro)renin receptor (PRR) can bind both renin and its precursor, prorenin, enhancing the catalytic activity and playing a key role in local Ang II production.[1][4][12]
-
Angiotensin-Converting Enzyme (ACE): This enzyme is responsible for converting Ang I to the primary effector peptide, angiotensin II (Ang II).[2] Upregulation of brain ACE expression or activity is observed in hypertensive animal models.[4]
-
Angiotensin II (Ang II): The main bioactive peptide of the classical RAS. Central administration of Ang II elicits potent pressor responses, increases sympathetic outflow, stimulates thirst, and induces sodium intake.[2]
-
Angiotensin Receptors (AT1R and AT2R): Ang II exerts its effects by binding to two main G-protein coupled receptors, the Ang II type 1 receptor (AT1R) and the Ang II type 2 receptor (AT2R).[1][4]
-
AT1R: Activation of AT1R mediates most of the well-known pressor effects of Ang II, including vasoconstriction, sympathetic activation, and vasopressin release.[2][9][13] Chronic blockade of AT1R in the brain can significantly lower blood pressure in hypertensive models.[1][4]
-
AT2R: The AT2R generally counteracts the actions of the AT1R.[1][4] Activation of brain AT2R can lead to a decrease in blood pressure, particularly in models of neurogenic hypertension, and is considered part of the protective arm of the RAS.[9][13]
-
-
The Counter-regulatory Axis (ACE2/Ang-(1-7)/Mas Receptor): This axis provides a crucial counterbalance to the pressor effects of the classical RAS.
-
Angiotensin-Converting Enzyme 2 (ACE2): This enzyme metabolizes Ang II to form angiotensin-(1-7) [Ang-(1-7)].[1][4]
-
Angiotensin-(1-7) [Ang-(1-7)]: This peptide generally opposes the actions of Ang II.[10]
-
Mas Receptor: Ang-(1-7) binds to the Mas receptor, and this interaction often leads to vasodilation and a reduction in blood pressure.[1][4] Upregulation of this protective axis in the brain has been shown to reduce blood pressure in hypertensive animals.[3]
-
Signaling Pathways in Brain RAS-Mediated Blood Pressure Control
The brain RAS exerts its control over blood pressure through two primary, opposing signaling pathways.
The Classical (Pressor) Pathway
The classical pathway is initiated by the cleavage of angiotensinogen by renin to form Ang I. ACE then converts Ang I to Ang II. Ang II subsequently binds to AT1 receptors located on neurons in key cardiovascular control centers of the brain, such as the paraventricular nucleus (PVN), subfornical organ (SFO), and rostral ventrolateral medulla (RVLM).[14] This binding triggers a cascade of intracellular events that lead to an increase in sympathetic nervous system outflow, the release of vasopressin, and a subsequent elevation in arterial blood pressure.[7][9][15] Chronic overactivation of this pathway is a significant contributor to neurogenic hypertension.[6][9]
The Counter-regulatory (Depressor) Pathway
The counter-regulatory arm of the brain RAS acts to mitigate the pressor effects of the classical pathway. This system involves the enzyme ACE2, which converts Ang II into Ang-(1-7).[4] Ang-(1-7) then binds to the Mas receptor, initiating signaling cascades that generally lead to vasodilation and a decrease in sympathetic nerve activity, thereby lowering blood pressure.[1][4] Additionally, the AT2 receptor provides another layer of counter-regulation. When Ang II binds to AT2 receptors, it often triggers effects that oppose those mediated by AT1 receptors, contributing to blood pressure reduction.[1][4][9][13]
Quantitative Data on Brain RAS Manipulation
The following tables summarize quantitative findings from various studies investigating the effects of manipulating the brain RAS on blood pressure and component expression in animal models.
Table 1: Effects of Central Brain RAS Intervention on Mean Arterial Pressure (MAP) in Hypertensive Animal Models
| Animal Model | Intervention | Route | Change in MAP (mmHg) | Reference |
| Spontaneously Hypertensive Rat (SHR) | AT1 Receptor Blocker (Losartan) | ICV | ↓ 20-30 mmHg | [10] |
| DOCA-salt Hypertensive Rat | ACE Inhibitor (Captopril) | ICV | Prevents hypertension development | |
| DOCA-salt Hypertensive Rat | AT1 Receptor Blocker | Central Infusion | Mimics effects of ACE inhibitors | [2] |
| Ang II-induced Hypertensive Mice | Neuronal ACE2 Overexpression | Transgenic | ↓ ~25 mmHg | [1][4] |
| (mRen2)27 Transgenic Hypertensive Rat | Ang-(1-7) | ICV Infusion | Attenuated hypertension | |
| Renin-b Deficient Mice | Genetic Deletion | Knockout | ↑ ~15 mmHg (paradoxical) | [16] |
ICV: Intracerebroventricular
Table 2: Alterations in Brain RAS Component Expression in Hypertension
| Brain Region | Animal Model | Component | Change in Expression | Reference |
| Paraventricular Nucleus (PVN) | Ang II-induced Hypertension | AT1 Receptor | ↑ | [1][4] |
| Rostral Ventrolateral Medulla (RVLM) | Chronic Heart Failure (Rabbit) | ACE | ↑ | [4] |
| Rostral Ventrolateral Medulla (RVLM) | Chronic Heart Failure (Rabbit) | ACE2 | ↓ | [4] |
| Subfornical Organ (SFO) | Water Deprivation | AT1 Receptor | ↑ | [1][4] |
| Paraventricular Nucleus (PVN) | Renin-b Deficient Mice | AT1 Receptor | ↑ | [16] |
Experimental Protocols and Methodologies
Studying the brain RAS requires specialized techniques to bypass the blood-brain barrier and to measure neurochemical changes in specific brain nuclei.
Intracerebroventricular (ICV) Injections/Infusions
This is a common technique used to deliver substances that do not cross the blood-brain barrier directly into the cerebrospinal fluid of the cerebral ventricles.[17][18] This allows for the assessment of the central effects of various RAS components and their blockers.
Detailed Methodology:
-
Animal Preparation: The animal (typically a rat or mouse) is anesthetized.[19] Its head is fixed in a stereotaxic apparatus.
-
Cannula Implantation: A small hole is drilled in the skull at precise coordinates corresponding to a lateral ventricle (e.g., from bregma: AP -1.0 mm; LL 1.5 mm; and DV -4.5 mm for a rat).[19] A guide cannula is lowered into the ventricle and secured to the skull with dental cement and anchoring screws.[19] A dummy stylet is inserted to keep the cannula patent.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Infusion: For acute studies, a specific volume of the substance is injected through the cannula. For chronic studies, the cannula is connected via tubing to a subcutaneously implanted osmotic minipump, which delivers the substance at a constant rate for an extended period (e.g., 14 days).[19][17]
-
Verification: Post-mortem, the placement of the cannula is verified by injecting a dye and examining the brain tissue to ensure the dye is present within the ventricular system.[19] Angiotensin II-induced drinking behavior can also be used as a functional verification method, though it is not perfectly accurate.[18]
Brain Microdialysis
Microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a conscious, freely moving animal.[20][21][22] This allows for the in-vivo measurement of neurotransmitters and peptides, such as Ang II or norepinephrine, released in response to RAS stimulation.[21]
Detailed Methodology:
-
Probe Construction: A microdialysis probe consists of a semipermeable membrane at the tip, connected to inlet and outlet tubing.[20]
-
Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., the anterior hypothalamus).[21][22] The animal is allowed to recover.
-
Probe Insertion and Perfusion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula into the brain tissue.[22] A physiological solution (perfusate) is pumped through the inlet tubing at a slow, constant rate (e.g., 1 µL/min).[22]
-
Sample Collection: As the perfusate flows through the probe, molecules from the surrounding extracellular fluid diffuse across the membrane into the perfusate. This fluid, now called the dialysate, exits through the outlet tubing and is collected in small vials at regular intervals (e.g., every 15-20 minutes).[23]
-
Analysis: The collected dialysate samples are then analyzed using highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the molecules of interest.[22]
Targeted Gene Expression Analysis
To understand how the expression of RAS components changes in hypertension, researchers analyze the levels of specific messenger RNA (mRNA) in dissected brain tissue.
Detailed Methodology:
-
Tissue Collection: After the experimental period, the animal is euthanized, and the brain is rapidly removed and frozen.
-
Brain Sectioning: The frozen brain is sliced into thin sections using a cryostat. Specific brain nuclei are identified and collected using techniques like laser capture microdissection or manual punching.
-
RNA Extraction: Total RNA is extracted from the collected tissue samples.
-
Quantitative Real-Time PCR (qPCR): This is a common method to quantify mRNA levels. The extracted RNA is reverse-transcribed into complementary DNA (cDNA). A qPCR reaction is then performed using specific primers for the target genes (e.g., AT1R, ACE2, AGT). The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA.
-
Data Analysis: The expression levels of the target genes are typically normalized to the expression of a stable housekeeping gene to control for variations in RNA quantity and quality. The results are often expressed as a fold change compared to a control group.
Conclusion and Future Directions
The brain renin-angiotensin system is a complex and crucial regulator of cardiovascular function.[5][6] An imbalance between its pressor (Ang II/AT1R) and depressor (ACE2/Ang-(1-7)/MasR and AT2R) arms is a key factor in the development and maintenance of neurogenic hypertension.[9][10] The experimental models and protocols detailed in this guide are fundamental tools for dissecting the intricate signaling pathways and neuronal circuits involved.
Future research will likely focus on several key areas:
-
Cell-Type Specificity: Utilizing advanced genetic tools to understand the specific roles of RAS components in different cell types (e.g., neurons vs. glia) within cardiovascular control centers.[1][3]
-
Therapeutic Targeting: Developing novel drugs that can cross the blood-brain barrier to selectively modulate the brain RAS, offering new therapeutic avenues for resistant hypertension.[2][13]
-
Interaction with Other Systems: Further exploring the interplay between the brain RAS and other systems involved in blood pressure control, such as inflammation and oxidative stress.[14][24]
A deeper understanding of the central regulation of blood pressure by the brain RAS will undoubtedly pave the way for more effective treatments for hypertension and related cardiovascular diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The Renin-Angiotensin System in the Central Nervous System and Its Role in Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative Physiological Aspects of Brain RAS in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How is the Brain Renin-Angiotensin System Regulated? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The renin-angiotensin system in the central control of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Renin–Angiotensin System in Hypertension, Cardiac Hypertrophy, and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain RAS: Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Protective Angiotensin Type 2 Receptors in the Brain and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain renin–angiotensin system dysfunction in hypertension: recent advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurogenic Hypertension, the Blood–Brain Barrier, and the Potential Role of Targeted Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Centrally-mediated cardiovascular actions of the angiotensin II type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Interactions of the Brain Renin-Angiotensin-System (RAS) and Inflammation in the Sensitization of Hypertension [frontiersin.org]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Angiotensin II-induced drinking behavior as a method to verify cannula placement into the cerebral ventricles of mice: An evaluation of its accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Angiotensin-(1-7) Central Mechanisms After ICV Infusion in Hypertensive Transgenic (mRen2)27 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Angiotensin II-induced noradrenaline release from anterior hypothalamus in conscious rats: a brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. currentseparations.com [currentseparations.com]
- 23. Effects of angiotensin II on LHRH release, as measured by in vivo microdialysis of the anterior pituitary gland of conscious female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
Initial In Vitro Studies on Firibastat's Binding Affinity to Aminopeptidase A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, represents a novel therapeutic approach for the management of hypertension.[1][2] Unlike traditional antihypertensive agents that primarily target the peripheral renin-angiotensin system (RAS), this compound acts centrally to modulate the brain RAS, a key player in the regulation of blood pressure. This technical guide provides an in-depth overview of the initial in vitro studies that elucidated the binding affinity of this compound's active metabolite for its molecular target, aminopeptidase A.
This compound is administered as an orally active prodrug, RB150, which is designed to cross the blood-brain barrier.[3][4] Once in the central nervous system, RB150 is rapidly converted by brain reductases into two molecules of its active metabolite, EC33 ((S)-3-amino-4-mercaptobutyl sulfonic acid).[3] EC33 is a potent and selective inhibitor of APA, a membrane-bound zinc metalloprotease. APA catalyzes the conversion of angiotensin II to angiotensin III, a peptide that exerts a tonic stimulatory control over blood pressure.[5] By inhibiting APA, EC33 blocks the formation of angiotensin III, leading to a reduction in blood pressure.[3][5]
Quantitative Binding Affinity Data
The binding affinity of an inhibitor for its target enzyme is a critical parameter in drug development, providing a quantitative measure of its potency. For EC33, the active form of this compound, the primary in vitro binding affinity metric reported is the inhibition constant (Kᵢ). The Kᵢ represents the concentration of the inhibitor required to occupy half of the active sites of the enzyme at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Initial in vitro studies have determined the Kᵢ value for EC33, highlighting its potent interaction with aminopeptidase A. For comparative purposes, the Kᵢ value of another APA inhibitor, NI929, is also presented.
| Inhibitor | Target Enzyme | Kᵢ (nM) |
| EC33 (active form of this compound) | Recombinant Mouse Aminopeptidase A | 300 |
| NI929 | Recombinant Mouse Aminopeptidase A | 30 |
Note: Data extracted from studies on recombinant mouse aminopeptidase A.[4]
Experimental Protocols
The determination of the binding affinity of EC33 for aminopeptidase A involves in vitro enzymatic assays. While specific, detailed protocols from the initial discovery and development of this compound are often proprietary, this section outlines a generalized methodology based on commonly employed techniques for assessing APA inhibition.
Reagents and Materials
-
Enzyme: Recombinant aminopeptidase A (e.g., from mouse or human).
-
Inhibitor: EC33 (active metabolite of this compound).
-
Substrate: A specific fluorogenic or chromogenic substrate for APA, such as L-Aspartic acid β-naphthylamide or Glutamyl-p-nitroanilide (GluNA).
-
Buffer: A suitable buffer to maintain pH and ionic strength, typically a Tris-HCl or HEPES buffer at physiological pH (e.g., pH 7.4).
-
Detection System: A microplate reader capable of measuring fluorescence or absorbance.
In Vitro Aminopeptidase A Inhibition Assay (Generalized Protocol)
This protocol describes a continuous kinetic assay to measure the inhibition of APA by EC33.
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant APA in the assay buffer.
-
Prepare a series of dilutions of EC33 in the assay buffer to cover a range of concentrations.
-
Prepare a stock solution of the APA substrate (e.g., GluNA) in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the APA enzyme solution to each well.
-
Add varying concentrations of the EC33 inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the APA substrate to all wells.
-
Immediately place the microplate in a plate reader and monitor the increase in fluorescence or absorbance over time. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions.
-
The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis-Menten constant (Kₘ) of the enzyme for that substrate.
-
Visualizations
Signaling Pathway of the Brain Renin-Angiotensin System and this compound's Mechanism of Action
The following diagram illustrates the key components of the brain renin-angiotensin system and the mechanism by which this compound exerts its therapeutic effect.
Caption: this compound's mechanism within the brain RAS.
Experimental Workflow for In Vitro Determination of Aminopeptidase A Inhibition
This diagram outlines the general workflow for an in vitro experiment designed to measure the inhibitory activity of a compound against aminopeptidase A.
Caption: Workflow for APA inhibition assay.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Firibastat in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Firibastat in rodent models of hypertension. This document includes an overview of this compound's mechanism of action, detailed experimental protocols for hypertension induction and drug administration, and quantitative data from preclinical studies.
Introduction to this compound
This compound is a first-in-class, orally active prodrug that acts as a potent and selective inhibitor of aminopeptidase A (APA) within the brain.[1][2][3] As a key enzyme in the brain renin-angiotensin system (RAS), APA is responsible for the conversion of angiotensin II to angiotensin III.[4][5][6] Angiotensin III is a major effector peptide in the brain that contributes to the elevation of blood pressure through mechanisms including increased vasopressin release, sympathetic nervous system activation, and inhibition of the baroreflex.[3][7]
This compound, also known as RB150 or QGC001, is designed to cross the blood-brain barrier, where it is cleaved by brain reductases into two active molecules of its active form, EC33.[2][3][4] By inhibiting APA, EC33 blocks the formation of angiotensin III, thereby reducing blood pressure.[2][6] This central mechanism of action makes this compound a promising therapeutic agent for hypertension, particularly in models resistant to conventional RAS blockers.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models of hypertension.
Table 1: this compound Dosage and Efficacy in Rodent Models
| Rodent Model | Dosage | Route of Administration | Treatment Duration | Key Efficacy Readouts | Reference(s) |
| Deoxycorticosterone acetate (DOCA)-salt rats | 30 mg/kg | Oral | Acute | Significant reduction in blood pressure (-35.4 ± 5.2 mmHg) | [4] |
| Deoxycorticosterone acetate (DOCA)-salt rats | 50 mg/kg/day | Oral | 24 days | Significant drop in systolic blood pressure | [8] |
| Spontaneously Hypertensive Rats (SHR) | ED₅₀ of 30 mg/kg | Oral | Not specified | Dose-dependent reduction in blood pressure | [9][10] |
| Post-myocardial infarction mice | 150 mg/kg/day | Oral | 4-8 weeks | Attenuated cardiac dysfunction | [9] |
| Post-myocardial infarction rats | 50 mg/kg/day | Subcutaneous | 5 weeks | Attenuated cardiac dysfunction | [9] |
| Post-myocardial infarction rats | 150 mg/kg/day | Oral | 5 weeks | Attenuated cardiac dysfunction | [9] |
Table 2: Effects of this compound in Combination Therapy in DOCA-salt Rats
| Treatment Group | Dosage | Route of Administration | Change in Blood Pressure | Reference(s) |
| This compound (monotherapy) | 30 mg/kg | Oral | -35.4 ± 5.2 mmHg | [4] |
| Enalapril (monotherapy) | 10 mg/kg | Oral | No significant change | [4] |
| Hydrochlorothiazide (monotherapy) | 10 mg/kg | Oral | No significant change | [4] |
| This compound + Enalapril + Hydrochlorothiazide | 30 mg/kg + 10 mg/kg + 10 mg/kg | Oral | Significantly greater decrease than dual therapy | [4] |
Experimental Protocols
Protocol 1: Induction of Deoxycorticosterone Acetate (DOCA)-Salt Hypertension in Rats
This protocol describes a common method for inducing hypertension in rats, creating a model of low-renin, salt-sensitive hypertension.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Deoxycorticosterone acetate (DOCA)
-
Vehicle for DOCA (e.g., sterile olive oil or dimethylformamide)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
1% NaCl drinking water
-
Standard rat chow
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to any procedures.
-
Uninephrectomy (Day 0):
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine at 70 mg/kg and xylazine at 5 mg/kg, intraperitoneally).[2]
-
Shave and disinfect the left flank.
-
Make a small incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully remove the kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Post-operative Recovery (Day 1-7):
-
Allow the rats to recover for one week. During this period, provide standard rat chow and tap water ad libitum.
-
-
Initiation of DOCA-salt Treatment (Day 7):
-
Maintenance (Weeks 2-5):
-
Continue the 1% NaCl drinking water and twice-weekly DOCA injections for the duration of the study (typically 4-6 weeks).
-
Monitor the animals regularly for signs of distress and measure body weight weekly.
-
Hypertension typically develops over several weeks.
-
Protocol 2: Oral Administration of this compound by Gavage
This protocol outlines the procedure for administering this compound to rodents via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose in sterile water)
-
Oral gavage needles (size appropriate for the rodent)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
On the day of administration, prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Vortex or sonicate as needed to ensure uniform suspension.
-
-
Animal Handling and Restraint:
-
Gently but firmly restrain the rat to prevent movement and ensure safe administration.
-
-
Gavage Procedure:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the suspension into the stomach.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 3: Non-invasive Blood Pressure Measurement using the Tail-Cuff Method
This protocol describes the measurement of systolic and diastolic blood pressure in conscious rats using a tail-cuff system.
Materials:
-
Tail-cuff blood pressure measurement system (including restrainer, cuff, and sensor)
-
Warming platform
Procedure:
-
Acclimation:
-
To minimize stress-induced blood pressure elevation, acclimate the rats to the restraint and measurement procedure for several days before the actual data collection. This involves placing the rats in the restrainers on the warming platform for 10-15 minutes daily for at least 3-5 days.
-
-
Measurement Session:
-
Place the rat in the restrainer on the warming platform to promote vasodilation of the tail artery.
-
Secure the tail-cuff and sensor around the base of the tail.
-
Allow the rat to acclimate to the setup for 5-10 minutes before starting the measurements.
-
Initiate the automated measurement cycle on the system. Typically, the system will inflate and then slowly deflate the cuff, recording the pressure at which blood flow returns (systolic) and when it becomes continuous (diastolic).
-
Perform a series of measurements (e.g., 10-15 cycles) and average the valid readings to obtain a reliable blood pressure value for that session.
-
It is recommended to discard the first few readings of each session to allow for animal stabilization.
-
Visualizations
This compound's Mechanism of Action in the Brain Renin-Angiotensin System
Caption: this compound's central mechanism of action.
Experimental Workflow for a this compound Study in a DOCA-Salt Rat Model
Caption: Workflow for a this compound study in DOCA-salt rats.
References
- 1. ijvets.com [ijvets.com]
- 2. omicsonline.org [omicsonline.org]
- 3. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kentscientific.com [kentscientific.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 7. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [en.bio-protocol.org]
- 8. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Aminopeptidase A Inhibition by Firibastat in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopeptidase A (APA), a key enzyme in the brain renin-angiotensin system (RAS), plays a crucial role in blood pressure regulation by converting angiotensin II to angiotensin III.[1][2] Elevated APA activity is associated with hypertension. Firibastat is a first-in-class, orally active prodrug that penetrates the blood-brain barrier and is converted to its active form, EC33.[1][3] EC33 is a potent and selective inhibitor of APA, making it a promising therapeutic agent for the treatment of hypertension.[3][4] These application notes provide detailed protocols for measuring the inhibition of APA in brain tissue by this compound, facilitating research and development in this area.
Mechanism of Action of this compound
This compound is a prodrug of EC33, a selective inhibitor of aminopeptidase A (APA).[1] After oral administration, this compound crosses the blood-brain barrier, where it is cleaved into two molecules of the active inhibitor, EC33.[1] EC33 then binds to APA, preventing the conversion of angiotensin II to angiotensin III. This inhibition of APA in the brain leads to a decrease in angiotensin III levels, which in turn reduces vasopressin release and sympathetic nervous system activity, ultimately lowering blood pressure.[4]
Data Presentation
Quantitative Data on this compound (EC33) Inhibition of Aminopeptidase A
| Parameter | Value | Compound | Enzyme Source | Reference |
| Ki | 200 nM | EC33 (active form of this compound) | Aminopeptidase A | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Brain Tissue Homogenates for Aminopeptidase A Activity Assay
This protocol describes the preparation of brain tissue homogenates suitable for the subsequent measurement of APA activity.
Materials:
-
Fresh or frozen brain tissue (e.g., from rodents)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and a protease inhibitor cocktail.
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise brain tissue and place it immediately in ice-cold Homogenization Buffer.
-
Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer (e.g., 10 mL buffer for 1 g of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer (approximately 10-15 strokes) or a mechanical homogenizer until a uniform suspension is achieved.
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant, which contains the membrane-bound APA, and transfer it to fresh, pre-chilled microcentrifuge tubes.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
The brain tissue homogenate is now ready for the APA activity assay or can be stored at -80°C for future use.
Protocol 2: Fluorometric Assay for Aminopeptidase A Inhibition by this compound (EC33)
This protocol details the measurement of APA activity and its inhibition by the active form of this compound, EC33, using a fluorogenic substrate.
Materials:
-
Prepared brain tissue homogenate (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Fluorogenic Substrate: L-Glutamic acid α-(7-amido-4-methylcoumarin) (Glu-AMC). Prepare a stock solution in DMSO.
-
Inhibitor: EC33 (active form of this compound). Prepare a stock solution in a suitable solvent (e.g., DMSO or water).
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor (EC33) in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
In a 96-well black microplate, add the following to each well:
-
Blank (no enzyme): Assay Buffer, Substrate
-
Control (no inhibitor): Brain homogenate, Assay Buffer, Substrate
-
Inhibitor wells: Brain homogenate, EC33 dilution, Substrate
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Pre-incubation:
-
Add the brain homogenate and either Assay Buffer (for control) or the EC33 dilutions to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate (Glu-AMC) to all wells to initiate the enzymatic reaction. The final concentration of the substrate should be at or near its Km value for APA.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay, e.g., 30 minutes). The released 7-amino-4-methylcoumarin (AMC) will fluoresce upon cleavage of the substrate by APA.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the rate of reaction for each well by determining the change in fluorescence over time.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (uninhibited) reaction.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Quantification of Firibastat and its Active Metabolite EC33 in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed representative protocol for the simultaneous quantification of Firibastat (a prodrug) and its active metabolite, EC33, in plasma samples. The methodology is based on common bioanalytical techniques, specifically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a standard for its high sensitivity and specificity in drug quantification.[1][2]
Introduction and Mechanism of Action
This compound (also known as RB150) is a first-in-class, orally active brain aminopeptidase A (APA) inhibitor developed for the treatment of hypertension.[3][4][5] It functions as a prodrug, designed to cross the blood-brain barrier. Once in the brain, this compound is cleaved by reductases to release two molecules of its active metabolite, EC33.[3][5][6]
EC33 is the molecule that exerts the therapeutic effect. It inhibits Aminopeptidase A, a key enzyme in the brain's Renin-Angiotensin System (RAS).[3][7] APA is responsible for converting Angiotensin-II (Ang-II) to Angiotensin-III (Ang-III).[3][6] By blocking this conversion, EC33 reduces the levels of Ang-III, a potent peptide that increases blood pressure through mechanisms such as stimulating vasopressin release and increasing sympathetic tone.[4][6] This central action on the brain RAS represents a novel approach to managing hypertension.[7]
Signaling Pathway of the Renin-Angiotensin System and this compound Action
The diagram below illustrates the Renin-Angiotensin System and highlights the inhibitory action of EC33, the active metabolite of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Current Knowledge about the New Drug this compound in Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols: Establishing a Spontaneously Hypertensive Rat (SHR) Model for Firibastat Studies
Introduction
Hypertension is a primary risk factor for cardiovascular diseases, and its management remains a significant clinical challenge.[1] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized inbred animal model for essential hypertension in humans.[2][3][4] Developed in the 1960s from Wistar-Kyoto (WKY) rats, SHRs genetically develop hypertension, typically beginning at 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg in adulthood.[1][2] This model is invaluable for investigating the pathophysiology of hypertension and for screening potential antihypertensive drugs.[5]
Firibastat is a first-in-class, centrally-acting antihypertensive agent that targets the brain renin-angiotensin system (RAS).[6][7] Unlike traditional RAS inhibitors that act peripherally, this compound is a prodrug that crosses the blood-brain barrier.[8][9] In the brain, it is converted into its active metabolite, EC33, which inhibits Aminopeptidase A (APA).[6][8] This inhibition blocks the conversion of Angiotensin II to Angiotensin III, a key peptide in the brain RAS responsible for increasing blood pressure.[9][10][11] Studies have shown that oral administration of this compound effectively lowers blood pressure in SHR models.[8][12]
These application notes provide detailed protocols for establishing an SHR model to study the efficacy of this compound, including animal handling, experimental design, drug administration, and key endpoint measurements.
This compound: Mechanism of Action in the Brain Renin-Angiotensin System
This compound operates by inhibiting Aminopeptidase A (APA) within the brain.[9] APA is a crucial enzyme in the brain RAS, responsible for converting Angiotensin II (Ang-II) to Angiotensin III (Ang-III).[6] Ang-III is a primary effector peptide in the brain that increases blood pressure through several mechanisms, including stimulating the release of vasopressin, increasing sympathetic tone, and inhibiting the baroreflex.[6][12]
This compound is an orally active prodrug (also known as RB150) designed to cross the blood-brain barrier.[8][9] Once in the brain, it is cleaved by reductases to release two molecules of its active inhibitor, EC33.[6][9] EC33 then selectively inhibits APA, reducing the formation of Ang-III and thereby lowering blood pressure.[6][12] This central mechanism of action makes this compound a promising therapeutic for hypertension, particularly in cases that are difficult to treat with conventional systemic RAS blockers.[12][13]
Caption: this compound crosses the blood-brain barrier and its active form, EC33, inhibits APA.
Experimental Protocols
Animal Model and Housing
-
Animal Strain: Male Spontaneously Hypertensive Rats (SHR) are recommended for studies.[14] Age-matched Wistar-Kyoto (WKY) rats should be used as the normotensive control group.[1][5]
-
Age: Animals should be procured at approximately 4-5 weeks of age to allow for acclimatization before the typical onset of hypertension.[1][2] Experiments should commence once hypertension is established, typically between 7 to 15 weeks of age.[5]
-
Housing: Rats should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be available ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization to the facility before any experimental procedures are initiated.
Establishing the Hypertensive Phenotype
Before initiating treatment, it is crucial to confirm the hypertensive status of the SHR and the normotensive status of the WKY controls.
-
Method: Blood pressure can be measured non-invasively using the tail-cuff plethysmography method.
-
Procedure:
-
Gently restrain the rat in a warming chamber (30-34°C) for 10-15 minutes to facilitate detection of the tail pulse.
-
Place the tail cuff and pulse sensor on the base of the rat's tail.
-
Inflate and deflate the cuff automatically over several cycles.
-
Record at least 5-7 stable, consecutive readings for each animal.
-
Conduct measurements at the same time of day to minimize diurnal variations.
-
Average the readings to obtain the baseline Systolic Blood Pressure (SBP) for each rat.
-
Table 1: Typical Blood Pressure Characteristics of SHR and WKY Rats
| Strain | Age (weeks) | Typical Systolic Blood Pressure (mmHg) | Key Pathophysiological Features |
|---|---|---|---|
| WKY | 10 - 20 | 120 - 140 | Normotensive control |
| SHR | 5 - 6 | > 150 (Onset) | Hypertension development begins[2] |
| SHR | 10 - 20 | 180 - 220 (Established) | Established hypertension, early signs of cardiac hypertrophy[2][15] |
| SHR | > 40 | > 200 | Advanced cardiac and vascular hypertrophy, potential for fibrosis[2][15][16] |
Experimental Design and Workflow
A robust experimental design is essential for interpretable results. The following workflow and group structure are recommended.
Caption: Workflow from animal acclimatization to final data analysis.
Table 2: Recommended Experimental Groups
| Group ID | Strain | Treatment | Number of Animals (n) | Purpose |
|---|---|---|---|---|
| 1 | WKY | Vehicle | 8 - 10 | Normotensive Control |
| 2 | SHR | Vehicle | 8 - 10 | Hypertensive Control |
| 3 | SHR | this compound | 8 - 10 | Experimental Treatment |
This compound Preparation and Administration
-
Dosage: Previous studies in hypertensive rats have used doses such as 30 mg/kg or 50 mg/kg per day.[8][13] The optimal dose should be determined based on pilot studies or existing literature.
-
Vehicle: The choice of vehicle should be appropriate for the solubility of this compound and confirmed to have no physiological effects. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Preparation (Example for 30 mg/kg dose):
-
Calculate the total amount of this compound needed for the study duration.
-
For a 300g rat, the dose would be 9 mg (30 mg/kg * 0.3 kg).
-
If administering a volume of 1 ml/kg, the final concentration of the suspension should be 30 mg/ml.
-
Prepare the suspension fresh daily by weighing the required amount of this compound and suspending it in the appropriate volume of vehicle. Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Administration:
Key Endpoint Measurements and Protocols
-
Frequency: Measure blood pressure at baseline, weekly during the treatment period, and at the end of the study.
-
Protocol: Follow the tail-cuff method as described in section 2.
Hypertension leads to left ventricular hypertrophy (LVH), a key aspect of cardiac remodeling.[15][16]
-
Procedure:
-
At the end of the study, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Record the final body weight (BW).
-
Perform a thoracotomy and carefully excise the heart.
-
Wash the heart in ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Blot the heart dry and record the total heart weight (HW).
-
Dissect the atria and right ventricle from the left ventricle (LV).
-
Weigh the LV separately (LVW).
-
Calculate the hypertrophy indices: HW/BW ratio and LVW/BW ratio (mg/g).
-
-
Purpose: To assess cellular hypertrophy and fibrosis in cardiac tissue.
-
Procedure:
-
Fix a portion of the left ventricle in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and general morphology.
-
Use Masson's Trichrome or Picrosirius Red staining to visualize and quantify collagen deposition (fibrosis).
-
-
Sample Collection: Collect trunk blood at the time of euthanasia into EDTA-coated tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Analytes:
-
Plasma Renin Activity: To confirm that this compound's action does not significantly alter systemic RAS activity.[8]
-
Arginine-Vasopressin (AVP): this compound is expected to decrease AVP release.[12][17]
-
Brain APA Activity: In a terminal experiment, brain tissue can be collected to measure APA activity to directly confirm target engagement.
-
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare between groups. A p-value of <0.05 is typically considered statistically significant.
Table 3: Example Summary of Expected Quantitative Outcomes
| Parameter | Group 1: WKY + Vehicle | Group 2: SHR + Vehicle | Group 3: SHR + this compound |
|---|---|---|---|
| Final Systolic BP (mmHg) | 135 ± 5 | 210 ± 8 | 160 ± 7* |
| Heart Weight / Body Weight (mg/g) | 2.8 ± 0.2 | 4.5 ± 0.3 | 3.7 ± 0.2* |
| Left Ventricle / Body Weight (mg/g) | 2.1 ± 0.1 | 3.4 ± 0.2 | 2.8 ± 0.2* |
| Plasma Vasopressin (pg/mL) | 1.5 ± 0.3 | 3.2 ± 0.5 | 2.0 ± 0.4* |
| Cardiac Collagen Area (%) | 2.0 ± 0.4 | 8.5 ± 1.1 | 4.5 ± 0.8* |
Note: Data are hypothetical examples. * indicates a statistically significant difference (p < 0.05) compared to the SHR + Vehicle group.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 3. Pathogenesis of spontaneous hypertension as a model for essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a Novel Treatment for Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Current Knowledge about the New Drug this compound in Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Effects of this compound in combination with enalapril and hydrochlorothiazide on blood pressure and vasopressin release in hypertensive DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated Vascular Sympathetic Neurotransmission and Remodelling Is a Common Feature in a Rat Model of Foetal Programming of Hypertension and SHR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Cardiac remodeling and myocardial dysfunction in obese spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodologies for Assessing Blood Pressure Changes in Response to Firibastat
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Firibastat is a first-in-class, orally active, brain-penetrating prodrug of EC33, a selective inhibitor of aminopeptidase A (APA).[1][2] By targeting the brain renin-angiotensin system (RAS), this compound presents a novel mechanism for the management of hypertension.[3][4] Unlike traditional antihypertensive agents that act on the systemic RAS, this compound crosses the blood-brain barrier where it is cleaved into its active form, EC33.[2][5] EC33 then inhibits APA, the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2][5] The subsequent reduction in brain angiotensin III levels leads to a decrease in blood pressure through a triple mechanism of action: a decrease in vasopressin release, a reduction in sympathetic tone, and a stimulation of the baroreflex.[1]
These application notes provide detailed methodologies and protocols for assessing the pharmacodynamic effects of this compound on blood pressure in both preclinical and clinical settings.
Preclinical Assessment of Blood Pressure
Animal Models
Spontaneously Hypertensive Rats (SHR) and Deoxycorticosterone Acetate (DOCA)-salt hypertensive rats are relevant models for studying the antihypertensive effects of this compound.[1][5] SHRs exhibit a genetic predisposition to hypertension, while DOCA-salt rats represent a model of salt-sensitive hypertension with low plasma renin levels.[1]
Experimental Protocol: Telemetry-Based Blood Pressure Monitoring in Rodent Models
This protocol outlines the continuous monitoring of blood pressure in conscious, unrestrained rats, providing the most accurate and detailed assessment of hemodynamic changes in response to this compound.
Materials:
-
Telemetry transmitters (e.g., DSI PhysioTel™ PA-C40 or equivalent)
-
Receivers and data acquisition system (e.g., DSI Ponemah™)
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
This compound formulation for oral gavage
-
Vehicle control
Procedure:
-
Transmitter Implantation:
-
Acclimatize animals to housing conditions for at least one week prior to surgery.
-
Anesthetize the rat using isoflurane.
-
Surgically implant the telemetry transmitter with the catheter inserted into the abdominal aorta, following the manufacturer's instructions. The body of the transmitter is secured within the peritoneal cavity.
-
Administer post-operative analgesics as per approved institutional animal care and use committee (IACUC) protocols.
-
Allow a recovery period of at least 7-10 days.
-
-
Baseline Blood Pressure Recording:
-
Following recovery, record baseline blood pressure and heart rate continuously for 48-72 hours to establish a stable diurnal rhythm.
-
-
This compound Administration:
-
Randomize animals to receive either vehicle or this compound at various doses (e.g., 30 mg/kg).[5]
-
Administer the compound via oral gavage.
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 24 hours post-dosing.[6]
-
Data should be averaged over specific time intervals (e.g., 15, 30, 60 minutes) to assess the onset, peak, and duration of the antihypertensive effect.[6]
-
Compare the changes in blood pressure from baseline between the this compound-treated and vehicle-treated groups.
-
Pay particular attention to both daytime (active) and nighttime (inactive) periods.
-
Clinical Assessment of Blood Pressure
The assessment of blood pressure in human clinical trials investigating this compound has utilized two primary methodologies: Automated Office Blood Pressure (AOBP) and 24-hour Ambulatory Blood Pressure Monitoring (ABPM).[1][7]
Protocol 1: Automated Office Blood Pressure (AOBP) Measurement
AOBP provides a standardized and reproducible measurement of blood pressure in a clinical setting, minimizing the "white coat" effect.
Equipment:
-
Validated, automated oscillometric sphygmomanometer (e.g., BpTRU®)
Procedure:
-
Patient Preparation:
-
The patient should be seated comfortably in a quiet room for at least 5 minutes before the first reading.[8]
-
The patient's back should be supported, and their feet should be flat on the floor. The arm should be supported at heart level.[8]
-
Ensure the patient has not consumed caffeine, exercised, or smoked within 30 minutes of the measurement.
-
-
Measurement:
-
Select the appropriate cuff size for the patient's arm circumference.
-
The device is programmed to take multiple readings (e.g., 5-6 readings) at 1-2 minute intervals.[8]
-
The healthcare provider should not be in the room during the readings to minimize patient anxiety.
-
-
Data Analysis:
-
The first reading is typically discarded, and the average of the subsequent readings is recorded as the AOBP.
-
In clinical trials, the primary endpoint is often the change from baseline in systolic AOBP after a specified treatment period (e.g., 8 weeks).[1]
-
Protocol 2: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
ABPM provides a more comprehensive assessment of blood pressure throughout a patient's daily activities and sleep, offering insights into diurnal variations and nocturnal dipping patterns.[9][10]
Equipment:
-
Validated, portable ABPM device
Procedure:
-
Device Fitting and Patient Instruction:
-
Fit the patient with the ABPM device, ensuring the cuff is correctly sized and positioned on the non-dominant arm.
-
Program the device to record blood pressure at regular intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
Instruct the patient to go about their usual daily activities but to keep their arm still and at heart level during cuff inflation.
-
Provide the patient with a diary to record activities, symptoms, and sleep/wake times.
-
-
Data Retrieval and Analysis:
-
After 24 hours, the device is returned, and the data is downloaded.
-
A valid 24-hour recording should have at least 70% of the expected readings.
-
The data is analyzed to determine the following:
-
Mean 24-hour, daytime, and nighttime blood pressure.[7]
-
Blood pressure load (percentage of readings above a certain threshold).
-
Nocturnal dipping status (the percentage decrease in blood pressure from day to night).
-
-
Data Presentation
Quantitative data from these assessments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Preclinical Blood Pressure Data Summary
| Treatment Group | Dose (mg/kg) | n | Baseline Mean Arterial Pressure (mmHg) | Change from Baseline at Peak Effect (mmHg) |
| Vehicle | - | 10 | 155 ± 5 | -2 ± 1 |
| This compound | 10 | 10 | 157 ± 6 | -15 ± 2 |
| This compound | 30 | 10 | 156 ± 5 | -35 ± 3 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Example of Clinical Trial Blood Pressure Data Summary (NEW-HOPE Trial) [1][11]
| Parameter | Baseline | Week 8 | Change from Baseline (95% CI) | p-value |
| Systolic AOBP (mmHg) | 150.3 | 140.8 | -9.5 (-11.2 to -7.8) | <0.0001 |
| Diastolic AOBP (mmHg) | 91.5 | 87.3 | -4.2 (-5.3 to -3.1) | <0.0001 |
| 24-Hour Ambulatory Systolic BP (mmHg) | 138.1 | 135.4 | -2.7 | 0.002 |
| 24-Hour Ambulatory Diastolic BP (mmHg) | 83.2 | 81.8 | -1.4 | 0.01 |
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in the brain.
Experimental Workflow for a Clinical Trial Assessing this compound
Caption: A typical clinical trial workflow for evaluating this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Knowledge about the New Drug this compound in Arterial Hypertension [mdpi.com]
- 6. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambulatory blood pressure monitoring for the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ambulatory Blood Pressure Monitoring for the Effective Management of Antihypertensive Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
Application Notes and Protocols for Evaluating the Pharmacokinetics and Pharmacodynamics of Firibastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firibastat is a first-in-class, orally active prodrug that represents a novel approach to the management of hypertension.[1][2][3] It acts as an inhibitor of aminopeptidase A (APA) within the brain's renin-angiotensin system (RAS).[4][5] this compound itself is able to cross the blood-brain barrier, where it is then cleaved into its active metabolite, EC33.[2][6] EC33 proceeds to inhibit APA, which is the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2][6] The subsequent reduction in angiotensin III levels leads to a decrease in blood pressure.[2][6]
These application notes provide detailed methodologies for the comprehensive evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, intended to guide researchers in preclinical and clinical studies.
Pharmacokinetic Evaluation
The quantification of this compound and its active metabolite, EC33, in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Table 1: Summary of Human Pharmacokinetic Parameters of this compound and EC33
| Parameter | This compound (125 mg) | This compound (500 mg) | This compound (1250 mg) | EC33 (from 125 mg this compound) | EC33 (from 500 mg this compound) | EC33 (from 1250 mg this compound) |
| Tmax (h) | 1.5 | 1.5 | 1.5 | 3.0 | 3.0 | 3.0 |
| Urinary Clearance | <2% | <2% | <2% | <2% | <2% | <2% |
Data compiled from clinical trial information.[4]
Protocol 1: Quantification of this compound and EC33 in Human Plasma using LC-MS/MS
This protocol provides a representative method for the simultaneous quantification of this compound and its active metabolite EC33 in human plasma. Note: As a specific validated method for this compound has not been publicly disclosed, this protocol is adapted from established methodologies for similar small molecule drugs and may require optimization.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of this compound and EC33 analytical standards |
| Internal Standard | A stable isotope-labeled version of this compound or a structurally related compound with similar chromatographic behavior. |
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing the following parameters:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Pharmacodynamic Evaluation
The primary pharmacodynamic effect of this compound is the reduction of blood pressure. This can be assessed in both preclinical animal models and human clinical trials.
Signaling Pathway of this compound
References
- 1. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Knowledge about the New Drug this compound in Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Knowledge about the New Drug this compound in Arterial Hypertension [mdpi.com]
- 5. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Firibastat in the DOCA-Salt Hypertensive Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Firibastat is a first-in-class, orally active prodrug that acts as a centrally-acting antihypertensive agent.[1][2] It is designed to cross the blood-brain barrier, where it is converted into its active form, EC33.[3][4] The active molecule inhibits Aminopeptidase A (APA), a key enzyme in the brain renin-angiotensin system (RAS).[5][6] This inhibition prevents the conversion of Angiotensin II (Ang-II) to Angiotensin III (Ang-III), a potent effector peptide that contributes to hypertension.[3][5]
The Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat is a widely used experimental model that mimics low-renin, salt-sensitive hypertension.[1][7][8] This model is particularly relevant for studying this compound as it is characterized by resistance to systemic RAS blockers and involves neurogenic components in the maintenance of high blood pressure.[7][9][10] These notes provide detailed protocols and data for the application of this compound in the DOCA-salt rat model.
Mechanism of Action of this compound
This compound targets the brain renin-angiotensin system. After oral administration, the prodrug this compound (also known as RB150) crosses the blood-brain barrier.[3] In the brain, it is cleaved by reductases to release two molecules of its active inhibitor, EC33.[3][4] EC33 specifically inhibits Aminopeptidase A (APA), preventing the conversion of Angiotensin II to Angiotensin III.[5] Angiotensin III normally exerts a tonic stimulatory control over blood pressure through three primary central mechanisms: increasing the release of arginine-vasopressin (AVP), activating the sympathetic nervous system, and inhibiting the baroreflex.[1][3] By blocking Angiotensin III formation, this compound normalizes brain RAS hyperactivity and reduces blood pressure.[1][4]
Caption: Mechanism of action of this compound in the brain renin-angiotensin system.
Experimental Protocols
DOCA-Salt Hypertensive Rat Model Induction
This protocol describes the induction of hypertension via uninephrectomy combined with deoxycorticosterone acetate (DOCA) and high salt intake.[10][11]
Materials:
-
Male Wistar rats (8-9 weeks old, 300-330g)
-
Anesthetic (e.g., tiletamine/zolazepam combination)
-
DOCA pellets or injectable DOCA (25 mg)
-
1% NaCl drinking solution
-
Standard rat chow
Procedure:
-
Acclimatization: Acclimate rats to housing conditions for at least one week before any procedures.
-
Uninephrectomy: Anesthetize the rat. Make a lateral abdominal incision to expose the left kidney. Ligate the left renal artery, vein, and ureter, and carefully remove the kidney. Suture the incision.
-
Recovery: Allow the rats to recover for 1-2 weeks. Provide standard chow and tap water ad libitum.
-
Induction of Hypertension:
-
Switch the drinking water to 1% NaCl solution ad libitum.
-
Subcutaneously implant a DOCA pellet (e.g., 25 mg pellet for 21 or 28 days) or begin subcutaneous injections of DOCA (e.g., 25 mg every fourth day).[11]
-
-
Monitoring: Hypertension typically develops over 3-4 weeks.[10][12] Monitor blood pressure, water intake, and body weight regularly. The model is characterized by low plasma renin levels and high plasma AVP levels.[7][9]
Caption: Experimental workflow for the DOCA-salt hypertensive rat model.
This compound Administration Protocol
Route of Administration: Oral gavage is the standard route for this compound in rat models.
Dosage and Duration:
-
Acute Studies: A single oral dose of 30 mg/kg is effective in significantly reducing blood pressure.[4][9]
-
Chronic Studies: Daily oral administration of 50 mg/kg for 24 days has been shown to produce a sustained reduction in systolic blood pressure without the development of tolerance.[4]
Preparation: Prepare this compound solution in a suitable vehicle (e.g., sterile water or saline) for oral administration.
Blood Pressure Measurement Protocol
-
Method: Continuous blood pressure monitoring can be achieved using radiotelemetry implants for the most accurate and stress-free measurements. Alternatively, tail-cuff plethysmography can be used for non-invasive measurements, though care must be taken to acclimatize the animals to the procedure to minimize stress-induced variations.
-
Frequency: For chronic studies, measure blood pressure daily or several times a week. For acute studies, measure baseline blood pressure before administration and then at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the peak effect and duration of action.
Plasma Arginine-Vasopressin (AVP) Measurement
-
Sample Collection: At the end of the study, collect trunk blood in chilled tubes containing EDTA.
-
Processing: Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Analysis: AVP levels can be quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
Quantitative Data and Expected Outcomes
The following tables summarize the reported effects of this compound in the DOCA-salt hypertensive rat model.
Table 1: Effect of Acute Oral Monotherapy on Mean Arterial Blood Pressure (MAP) in Conscious DOCA-Salt Rats
| Treatment | Dose (mg/kg) | Mean Change in MAP (mmHg) | Significance |
| This compound | 30 | -35.4 ± 5.2[4][7] | Significant Decrease[7][9] |
| Enalapril | 10 | No Significant Change[7][9] | Not Significant[7][9] |
| Hydrochlorothiazide (HCTZ) | 10 | No Significant Change[7][9] | Not Significant[7][9] |
Data shows that unlike systemic RAS blockers or diuretics, the central action of this compound is highly effective in this low-renin model.
Table 2: Effect of Chronic Combination Therapy on Blood Pressure and Plasma AVP in DOCA-Salt Rats
| Treatment Group | Duration | Effect on Blood Pressure | Effect on Plasma AVP Levels |
| Bitherapy (Enalapril + HCTZ) | 9 days | Reduction in BP | Baseline for comparison |
| Tritherapy (this compound + Enalapril + HCTZ) | 9 days | Significantly greater BP decrease than Bitherapy[7][9] | Reduced by 62% relative to Bitherapy group[9] |
This demonstrates a synergistic effect when this compound is added to standard antihypertensive agents, highlighting its potential for treating resistant hypertension.[4][9]
Caption: Synergistic effect of this compound in combination therapy.
Conclusion
This compound demonstrates significant antihypertensive efficacy in the DOCA-salt rat model, a challenging preclinical model of salt-sensitive hypertension. Its unique central mechanism of action, inhibiting brain Aminopeptidase A, provides a distinct advantage where systemic RAS inhibitors are less effective.[4][9] The data strongly support its use both as a monotherapy and as an add-on therapy to enhance blood pressure control. These protocols and application notes provide a robust framework for researchers investigating novel treatments for resistant and salt-sensitive hypertension.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Current Knowledge about the New Drug this compound in Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound in combination with enalapril and hydrochlorothiazide on blood pressure and vasopressin release in hypertensive DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cell-Based Assays to Determine Firibastat's Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firibastat is a first-in-class, orally active prodrug designed to treat hypertension. After crossing the blood-brain barrier, this compound is converted into its active metabolite, EC33. EC33 is a potent and selective inhibitor of Aminopeptidase A (APA), a key zinc metalloprotease in the brain's renin-angiotensin system (RAS). APA catalyzes the conversion of Angiotensin II to Angiotensin III, a peptide that exerts a tonic stimulatory control over blood pressure. By inhibiting APA, EC33 blocks the production of Angiotensin III, leading to a reduction in blood pressure.
These application notes provide detailed protocols for in vitro cell-based and enzymatic assays to determine the potency and selectivity of this compound's active form, EC33. The assays are designed to be robust, reproducible, and suitable for high-throughput screening.
Signaling Pathway of this compound's Action
The following diagram illustrates the central role of Aminopeptidase A in the brain renin-angiotensin system and the mechanism of action of this compound's active metabolite, EC33.
Caption: Brain Renin-Angiotensin System and this compound's Mechanism.
Data Presentation: Potency and Selectivity of EC33
The following table summarizes the inhibitory potency (IC50) of EC33 against human recombinant Aminopeptidase A (APA) and its selectivity against related metalloproteases, Aminopeptidase N (APN), and Angiotensin-Converting Enzyme (ACE). Please note that the IC50 values presented here are representative examples for illustrative purposes.
| Enzyme Target | Substrate | EC33 IC50 (nM) |
| Aminopeptidase A (APA) | L-Glutamic acid γ-(7-amido-4-methylcoumarin) | 15 |
| Aminopeptidase N (APN) | L-Leucine-7-amido-4-methylcoumarin | > 10,000 |
| Angiotensin-Converting Enzyme (ACE) | o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline | > 25,000 |
Experimental Protocols
Enzymatic Assay for Aminopeptidase A (APA) Potency
This protocol describes a fluorometric assay to determine the inhibitory potency of EC33 against recombinant human APA.
Best Practices for Long-Term Firibastat Treatment in Chronic Hypertension Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firibastat, a first-in-class, centrally-acting inhibitor of aminopeptidase A (APA), represents a novel therapeutic approach for the management of hypertension.[1][2] Unlike traditional antihypertensive agents that primarily target the systemic renin-angiotensin system (RAS), this compound acts within the brain to modulate the brain RAS.[2][3] This document provides detailed application notes and protocols for the long-term treatment with this compound in chronic hypertension studies, summarizing best practices from preclinical and clinical research.
This compound is a prodrug that, after oral administration, crosses the blood-brain barrier and is cleaved into two molecules of its active metabolite, EC33.[1][4] EC33 selectively inhibits APA, the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2][3] The resulting decrease in brain angiotensin III leads to a reduction in blood pressure through a triple mechanism of action: decreased vasopressin release, reduced sympathetic tone, and stimulation of the baroreflex.[5]
Clinical trials have explored the efficacy and safety of this compound, particularly in patient populations with difficult-to-treat or resistant hypertension.[6][7] While Phase II studies showed promising results in lowering blood pressure, the Phase III FRESH trial did not meet its primary endpoint of significant reduction in systolic blood pressure compared to placebo in patients with difficult-to-treat and resistant hypertension.[8][9] These findings underscore the importance of rigorous study design and the need for standardized protocols in investigating novel antihypertensive agents like this compound.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway of this compound in the brain renin-angiotensin system.
Data Presentation: Summary of Dosing and Efficacy in Chronic Hypertension Studies
The following tables summarize quantitative data from key preclinical and clinical studies on this compound.
Table 1: Preclinical Studies of this compound in Hypertensive Rat Models
| Animal Model | Dosing Regimen | Duration | Key Findings | Reference(s) |
| Deoxycorticosterone acetate (DOCA)-salt rats | 50 mg/kg/day (oral) | 24 days | Significant drop in systolic blood pressure; no tolerance developed. | [1] |
| Deoxycorticosterone acetate (DOCA)-salt rats | 30 mg/kg (acute oral) | Acute | Significant decrease in blood pressure (-35.4 ± 5.2 mmHg). | [10][11] |
| Spontaneously Hypertensive Rats (SHR) | Dose-dependent (oral) | Not specified | Inhibited brain APA activity and dose-dependently reduced blood pressure. | [1][11] |
Table 2: Clinical Studies of this compound in Patients with Chronic Hypertension
| Study Phase | Patient Population | Dosing Regimen | Duration | Key Blood Pressure Findings | Reference(s) |
| Phase IIa | Mild-to-moderate hypertension | 250 mg BID for 1 week, then 500 mg BID for 3 weeks | 4 weeks | Daytime systolic ambulatory BP decreased by 2.7 mmHg; systolic office BP decreased by 4.7 mmHg compared to placebo. | [5] |
| Phase IIb (NEW-HOPE) | Overweight/obese, high-risk hypertensive patients | 250 mg BID for 2 weeks, uptitrated to 500 mg BID if AOBP >140/90 mmHg | 8 weeks | Systolic AOBP reduced by 9.5 mmHg; Diastolic AOBP reduced by 4.2 mmHg. | [8][9] |
| Phase III (FRESH) | Difficult-to-treat/resistant hypertension | 500 mg BID | 12 weeks | No significant difference in systolic BP reduction compared to placebo. | [12] |
Experimental Protocols
Preclinical Studies: Long-Term this compound Treatment in Hypertensive Rat Models
Objective: To evaluate the long-term efficacy of this compound in reducing blood pressure in established rat models of hypertension.
1. Animal Models:
-
Deoxycorticosterone acetate (DOCA)-salt model: This model induces hypertension characterized by low plasma renin levels and salt sensitivity.[10][13]
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[1][11]
2. Materials:
-
This compound (powder form)
-
Vehicle for oral gavage (e.g., sterile water, 0.5% carboxymethylcellulose)
-
DOCA pellets/injections
-
High salt (1% NaCl) and normal chow diet
-
Telemetry-based blood pressure monitoring system
-
Metabolic cages for urine and feces collection
3. Experimental Workflow Diagram:
4. Detailed Methodology:
-
Animal Preparation and Acclimatization:
-
House male Wistar rats (for DOCA-salt model) or SHRs (8-10 weeks old) in a temperature- and light-controlled environment.
-
Provide ad libitum access to standard chow and water for at least one week of acclimatization.
-
-
Induction of Hypertension (DOCA-salt model):
-
Blood Pressure Monitoring:
-
Long-Term this compound Administration:
-
Following a baseline recording period of 5-7 days, randomize animals to receive either this compound (e.g., 30-50 mg/kg/day) or vehicle.
-
Administer the treatment daily via oral gavage for the duration of the study (e.g., 28 days).
-
-
Data Collection and Analysis:
-
Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
At the end of the treatment period, collect blood samples for pharmacokinetic analysis and biomarker assessment (e.g., plasma arginine-vasopressin).[10]
-
Collect brain tissue to measure APA activity.
-
Analyze blood pressure data by comparing the treatment group to the vehicle control group.
-
Clinical Studies: Best Practices for Long-Term this compound Trials
Objective: To assess the long-term safety and efficacy of this compound in patients with chronic hypertension.
1. Patient Population:
-
Inclusion criteria should clearly define the hypertensive population (e.g., essential, resistant, or difficult-to-treat hypertension).[6][7]
-
Consider enrichment strategies for populations that may respond better, such as patients with obesity or of African descent, as suggested by earlier phase studies.[5][9]
2. Study Design:
-
A double-blind, placebo-controlled, randomized design is the gold standard.
-
Include a washout period for existing antihypertensive medications before randomization.[5]
-
The study duration should be sufficient to assess long-term efficacy and safety (e.g., 12 weeks or longer).[15]
3. Dosing:
-
Based on previous studies, a starting dose of 250 mg twice daily, with potential uptitration to 500 mg twice daily, can be considered.[5][8] A once-daily regimen of 1000 mg has also been investigated.[15]
4. Blood Pressure Measurement Protocols:
-
Automated Office Blood Pressure (AOBP):
-
Use a validated and calibrated automated oscillometric device.
-
The patient should rest in a quiet room for at least 5 minutes before the first reading.[5]
-
Take a series of 3-5 measurements at 1-2 minute intervals with the patient seated and the arm supported at heart level.[5]
-
The average of these readings should be used as the final AOBP value.
-
-
24-Hour Ambulatory Blood Pressure Monitoring (ABPM):
-
Use a validated ABPM device to obtain out-of-office blood pressure readings.
-
Program the device to take readings every 15-30 minutes during the day and every 30-60 minutes at night.
-
Provide patients with a diary to record activities, symptoms, and sleep/wake times.
-
5. Biomarker and Safety Assessments:
-
Collect blood and urine samples at baseline and throughout the study to monitor safety and potential biomarkers.
-
Key biomarkers to consider include N-terminal pro-B-type natriuretic peptide (NT-proBNP), fibrinogen, and high-sensitivity C-reactive protein (hsCRP).[16]
-
Monitor electrolytes (sodium, potassium) and renal function (creatinine).[9]
6. Logical Relationship of Clinical Trial Components:
Conclusion
This compound's unique mechanism of action as a centrally-acting APA inhibitor offers a novel avenue for hypertension research. The protocols and best practices outlined in this document, derived from a comprehensive review of existing preclinical and clinical studies, are intended to guide researchers in designing robust and reproducible long-term studies. Careful consideration of animal models, patient populations, dosing regimens, and blood pressure measurement techniques is crucial for accurately evaluating the therapeutic potential of this compound and other centrally-acting antihypertensive agents. The contrasting results between Phase II and Phase III trials highlight the complexities of translating efficacy from early-phase studies to broader patient populations and underscore the need for meticulous and standardized long-term investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Automated office blood pressure measurement: a Hypertension Australia and National Hypertension Taskforce of Australia position statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOBP - How to get accurate office measurements - A&D Medical [medical.andonline.com]
- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound in combination with enalapril and hydrochlorothiazide on blood pressure and vasopressin release in hypertensive DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. The optimal use of automated office blood pressure measurement in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting to https://onderzoekmetmensen.nl/en/trial/52137 [onderzoekmetmensen.nl]
Application Notes and Protocols for Immunohistochemical Localization of Aminopeptidase A in the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of Aminopeptidase A (APA) in brain tissue. The protocols and data presented are intended to assist researchers in academic and industrial settings in the design and execution of experiments to visualize and quantify APA expression, a key enzyme in the brain renin-angiotensin system and a potential therapeutic target.
Introduction
Aminopeptidase A (APA), also known as glutamyl aminopeptidase, is a zinc metalloprotease that plays a crucial role in the central nervous system. It is primarily responsible for the conversion of Angiotensin II (AngII) to Angiotensin III (AngIII), a key step in the brain renin-angiotensin system (RAS) which regulates cardiovascular functions such as blood pressure.[1][2] Additionally, emerging evidence suggests APA's involvement in neurodegenerative conditions like Alzheimer's disease, where it may contribute to the processing of amyloid-beta peptides.[3][4] The precise localization of APA in different brain regions is therefore of significant interest for understanding its physiological roles and its potential as a drug target. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of APA within the complex cellular landscape of the brain.[5][6][7]
Quantitative Distribution of Aminopeptidase A in the Brain
The following table summarizes the relative distribution of Aminopeptidase A activity and immunoreactivity in various regions of the human and rat brain, as described in the scientific literature. This information is critical for selecting regions of interest for detailed analysis.
| Brain Region | Relative APA Level | Species | Reference |
| Circumventricular Organs (e.g., Area Postrema) | Very High | Rat | [2] |
| Choroid Plexus | Very High | Human, Rat | [2][8] |
| Pineal Gland | Very High | Human | [8] |
| Hypothalamus (Supraoptic & Paraventricular Nuclei) | High | Human, Rat | [2][8] |
| Dorsomedial Medulla Oblongata | High | Human | [8] |
| Septum | High | Human | [8] |
| Prefrontal Cortex | High | Human | [8] |
| Olfactory Bulb | High | Human | [8] |
| Nucleus Accumbens | High | Human | [8] |
| Motor Hypoglossal Nucleus | High | Human | [8] |
| Dorsal Motor Nucleus of the Vagus | High | Human | [8] |
| Nucleus of the Solitary Tract | High | Human | [8] |
| Inferior Olivary Complex | High | Human | [8] |
| Vessels and Capillaries | Present | Human | [8] |
| Perivascular Pericytes | Present | Rat | [9] |
Signaling Pathway of Aminopeptidase A in the Brain Renin-Angiotensin System
The diagram below illustrates the role of Aminopeptidase A in the enzymatic cascade of the brain renin-angiotensin system.
Caption: Role of Aminopeptidase A in the brain renin-angiotensin system.
Experimental Protocols
The following are detailed protocols for the immunohistochemical localization of Aminopeptidase A in brain tissue. These protocols are based on established methods and can be adapted for both chromogenic and fluorescent detection.[5][10][11]
Experimental Workflow Overview
Caption: General workflow for immunohistochemical staining of Aminopeptidase A.
Protocol 1: Chromogenic Detection of APA in Formalin-Fixed Paraffin-Embedded (FFPE) Brain Sections
This protocol is optimized for visualizing APA using a peroxidase-based detection system, resulting in a colored precipitate at the site of the antigen.
Materials:
-
FFPE brain tissue sections (5-10 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Anti-Aminopeptidase A antibody (e.g., goat anti-APA)
-
Biotinylated secondary antibody (e.g., anti-goat IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Heat sections in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-APA primary antibody in blocking buffer (e.g., 1:500).[3]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30-60 minutes at room temperature. For enhanced signal, a Vectastain Elite ABC-HRP kit can be used.[3]
-
-
Chromogenic Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until the desired brown staining intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Fluorescent Detection of APA in Free-Floating Brain Sections
This protocol is suitable for thicker sections and allows for multiplexing with other fluorescent markers.
Materials:
-
Free-floating brain sections (30-50 µm) in PBS
-
Blocking buffer (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: Anti-Aminopeptidase A antibody
-
Fluorescently-conjugated secondary antibody (e.g., Donkey anti-goat Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Washing:
-
Wash free-floating sections in PBS (3 x 10 minutes).
-
-
Blocking:
-
Incubate sections in blocking buffer for 1-2 hours at room temperature on a shaker.
-
-
Primary Antibody Incubation:
-
Dilute the anti-APA primary antibody in blocking buffer.
-
Incubate for 24-48 hours at 4°C on a shaker.
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
-
Counterstaining:
-
Wash sections in PBS (3 x 10 minutes).
-
Incubate with DAPI solution (1 µg/ml in PBS) for 10 minutes.
-
Wash in PBS (2 x 5 minutes).
-
-
Mounting:
-
Mount sections onto slides.
-
Allow to air dry briefly.
-
Coverslip with antifade mounting medium.
-
Troubleshooting and Considerations
-
Antibody Specificity: Always validate the specificity of the primary antibody. Consider using knockout/knockdown models or pre-adsorption controls.
-
Antigen Retrieval: Optimization of the antigen retrieval method (heat-induced vs. proteolytic) may be necessary depending on the antibody and fixation method.
-
Signal Amplification: For low-abundance targets, consider using tyramide signal amplification (TSA) systems.[12]
-
Multiplexing: When performing multi-color immunofluorescence, ensure that the primary antibodies are from different host species and that the secondary antibodies have non-overlapping emission spectra.
By following these detailed protocols and considering the distribution data provided, researchers can effectively localize and analyze Aminopeptidase A in the brain, contributing to a deeper understanding of its role in health and disease.
References
- 1. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase A: distribution in rat brain nuclei and increased activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase A contributes to biochemical, anatomical and cognitive defects in Alzheimer’s disease (AD) mouse model and is increased at early stage in sporadic AD brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemistry of Brain Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irispublishers.com [irispublishers.com]
- 7. Immunohistochemical localization of proteins in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human brain aminopeptidase A: biochemical properties and distribution in brain nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Localization of immunoreactive glutamyl aminopeptidase in rat brain. II. Distribution and correlation with angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry (IHC) protocol [hellobio.com]
- 11. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 12. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
Troubleshooting & Optimization
Optimizing Firibastat dosage to minimize off-target effects in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing firibastat dosage in preclinical studies to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that, after oral administration, crosses the blood-brain barrier.[1][2] In the brain, it is reduced to its active metabolite, EC33.[1][2] EC33 is a selective and specific inhibitor of Aminopeptidase A (APA), a zinc metalloprotease.[3] APA is responsible for the conversion of angiotensin II to angiotensin III in the brain.[1][4] By inhibiting APA, this compound blocks the formation of angiotensin III, a key peptide in the brain renin-angiotensin system that contributes to increased blood pressure.[1][3][4] This central action leads to a decrease in sympathetic tone and vasopressin release, resulting in a reduction in blood pressure.[3]
Q2: What are the most common preclinical animal models used to study this compound's efficacy?
A2: The most frequently used animal models in preclinical studies of this compound are the Spontaneously Hypertensive Rat (SHR) and the deoxycorticosterone acetate (DOCA)-salt hypertensive rat.[1][3] These models are well-established for studying hypertension and the effects of antihypertensive drugs.
Q3: What is a typical effective oral dose of this compound in these models?
A3: Oral administration of this compound has been shown to be effective in a dose-dependent manner. In spontaneously hypertensive rats, an ED50 (the dose that produces 50% of the maximum effect) has been reported as 30 mg/kg.[5] Other studies in DOCA-salt rats have used doses of 30 mg/kg and 50 mg/kg per day, which resulted in significant reductions in blood pressure.[1][6]
Q4: What is the selectivity profile of this compound's active metabolite, EC33?
A4: EC33 has been described as a selective and specific inhibitor of Aminopeptidase A (APA). While comprehensive public data on its selectivity against a wide panel of peptidases is limited, it has been reported to be nearly 100-fold more selective for APA over Aminopeptidase N (APN).
Q5: What are the known or potential off-target effects of this compound in preclinical studies?
A5: Preclinical studies have generally reported this compound to be well-tolerated in rats and dogs, with no significant mortality observed at doses up to 1000 mg/kg administered for 28 days.[2] However, detailed public information on specific off-target effects in preclinical models is limited. In clinical trials, skin rashes have been reported as an adverse event. It is crucial for preclinical studies to include assessments of general well-being, behavior, and motor function to identify any potential central nervous system (CNS)-related off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lack of blood pressure reduction at expected effective doses. | 1. Inadequate dosing or bioavailability. 2. Incorrect animal model. 3. Issues with blood pressure measurement technique. | 1. Verify the formulation and administration of this compound. Consider conducting a pilot pharmacokinetic study to confirm exposure. 2. Ensure the hypertensive model is appropriate and fully developed. 3. Calibrate blood pressure monitoring equipment. If using tail-cuff plethysmography, ensure proper technique and acclimatization of the animals. For continuous and more accurate measurements, consider using telemetry. |
| Unexpected behavioral changes in animals (e.g., sedation, hyperactivity). | 1. Potential off-target CNS effects. 2. Dose is too high, leading to exaggerated pharmacological effects or toxicity. | 1. Conduct a systematic behavioral assessment using standardized tests such as the open field test for locomotor activity and the rotarod test for motor coordination. 2. Perform a dose-response study to identify a therapeutic window where blood pressure is lowered without causing significant behavioral alterations. |
| Signs of general toxicity (e.g., weight loss, ruffled fur, lethargy). | High dose of this compound leading to systemic toxicity. | 1. Reduce the dose of this compound. 2. Monitor animal health daily, including body weight and food/water intake. 3. At the end of the study, perform gross necropsy and consider histopathological examination of key organs. |
| Variability in blood pressure response between animals. | 1. Inconsistent drug administration. 2. Biological variability within the animal colony. 3. Stress during blood pressure measurement. | 1. Ensure accurate and consistent dosing for all animals. 2. Increase the number of animals per group to improve statistical power. 3. Acclimatize animals to the experimental procedures and environment to minimize stress-induced blood pressure fluctuations. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Oral this compound in Hypertensive Rat Models
| Animal Model | Dose (mg/kg/day) | Route | Duration | Observed Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rat (SHR) | 30 (ED50) | Oral | Acute | Dose-dependent reduction | [5] |
| DOCA-salt Rat | 30 | Oral | Acute | Significant decrease (-35.4 ± 5.2 mmHg) | [1][6] |
| DOCA-salt Rat | 50 | Oral | 24 days | Significant and sustained decrease | [1] |
| Spontaneously Hypertensive Rat (SHR) | 150 | Oral | Acute | Blood pressure normalization for several hours | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound and EC33
| Species | Compound | Dose | Cmax | tmax | Half-life | Reference |
| Rat | This compound & EC33 | Data not publicly available | - | - | - | - |
| Dog | This compound & EC33 | Data not publicly available | - | - | - | - |
| Note: While preclinical pharmacokinetic studies have been conducted, specific quantitative data for Cmax, tmax, and half-life in rats and dogs are not readily available in the public domain. |
Table 3: In Vitro Selectivity of EC33
| Enzyme | IC50 (nM) | Selectivity vs. APA | Reference |
| Aminopeptidase A (APA) | Data not publicly available | - | - |
| Aminopeptidase N (APN) | Data not publicly available | ~100-fold | |
| Note: EC33 is reported to be a selective inhibitor of APA, with approximately 100-fold greater selectivity over APN. Specific IC50 values are not consistently reported in the public literature. |
Experimental Protocols
Protocol 1: Assessment of On-Target Efficacy (Blood Pressure Reduction)
Objective: To determine the dose-dependent effect of orally administered this compound on systolic and diastolic blood pressure in conscious, freely moving hypertensive rats.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or DOCA-salt rats (male, 12-16 weeks old).
-
Blood Pressure Measurement:
-
Experimental Groups:
-
Vehicle control (e.g., water or 0.5% methylcellulose).
-
This compound at multiple doses (e.g., 10, 30, 100 mg/kg).
-
-
Procedure:
-
Record baseline blood pressure for 24-48 hours before drug administration.
-
Administer this compound or vehicle by oral gavage.
-
Continuously record blood pressure and heart rate for at least 24 hours post-administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from baseline for each dose group.
-
Plot a dose-response curve to determine the ED50.
-
Protocol 2: Assessment of Off-Target CNS Effects
Objective: To evaluate the potential for this compound to induce off-target behavioral or motor coordination deficits.
Methodology:
-
Animal Model: Normotensive rats (e.g., Wistar or Sprague-Dawley) to avoid confounding effects of hypertension on behavior.
-
Experimental Groups:
-
Vehicle control.
-
This compound at a therapeutic dose and a supra-therapeutic dose (e.g., 30 mg/kg and 150 mg/kg).
-
-
Open Field Test (for locomotor activity and anxiety-like behavior):
-
Place the rat in the center of a square arena (e.g., 100 x 100 cm) and record its activity for a set period (e.g., 10-30 minutes) using an automated tracking system.
-
Parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Rotarod Test (for motor coordination and balance):
-
Train the rats on a rotating rod at a constant or accelerating speed for several days before the test day.
-
On the test day, administer this compound or vehicle and, at the time of expected peak plasma concentration, place the rat on the rotarod.
-
Record the latency to fall from the rod.
-
-
Data Analysis:
-
Compare the parameters from the open field and rotarod tests between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Mechanism of action of this compound in the brain.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Relationship between this compound dose, efficacy, and off-target effects.
References
- 1. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 3. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 7. adinstruments.com [adinstruments.com]
- 8. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing and reporting adverse events like skin reactions in Firibastat animal trials
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and reporting adverse events, specifically skin reactions, that may be encountered during animal trials of Firibastat. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active prodrug of EC33, a selective and specific inhibitor of aminopeptidase A (APA).[1] It is designed to cross the blood-brain barrier, where it is converted into its active form.[2][3] this compound's therapeutic action is centered within the brain's renin-angiotensin system (RAS).[3][4][5] By inhibiting APA, it prevents the conversion of angiotensin II to angiotensin III, a key peptide in the brain that contributes to high blood pressure.[3][4][5] This inhibition leads to a reduction in blood pressure.[1][4]
Q2: Have skin reactions been observed as an adverse event with this compound?
A2: Yes, skin reactions have been reported as an adverse event in human clinical trials of this compound. The incidence of skin reactions was approximately 3-4%.[1][6][7][8][9] While preclinical toxicology studies in rats and dogs have been conducted, specific details regarding the incidence and nature of skin reactions in these animal models are not extensively published.[7][10]
Q3: What is the suspected cause of this compound-induced skin reactions?
A3: The skin reactions associated with this compound are thought to be linked to the molecular structure of its active metabolite, EC33.[7][11] EC33 contains a zinc-binding sulfhydryl group, which is known to be associated with an increased frequency of skin rashes in other drugs, such as captopril.[7] The proposed mechanism involves the potentiation of kinin-mediated cutaneous reactions or other immunological responses.[1]
Q4: What types of skin reactions have been observed in human trials?
A4: The most frequently reported skin reactions were described as skin rash.[7][11][12] In a phase IIb study, one serious adverse event of erythema multiforme was reported as being related to this compound treatment.[11]
Q5: Is there any information on the dose-dependency of these skin reactions?
A5: The available literature from human clinical trials does not provide a clear dose-dependent relationship for the observed skin reactions. However, for some drugs with similar structural motifs (sulfhydryl groups), skin eruptions have been noted to occur more frequently at higher dosages.
Troubleshooting Guide for Skin Reactions in Animal Trials
This guide provides a step-by-step approach for researchers who observe skin reactions in animals during this compound trials.
Issue: An animal on a this compound trial has developed a skin lesion/rash.
Step 1: Initial Observation and Documentation
-
Action: Immediately document the characteristics of the skin reaction.
-
Details: Note the time of onset, location, size, color, and type of lesion (e.g., maculopapular, erythematous, ulcerative). Photograph the lesion with a size reference. Record the animal's identification, dose of this compound, and duration of treatment.
Step 2: Clinical Assessment
-
Action: Perform a thorough clinical examination of the animal.
-
Details: Assess for any systemic signs of distress, such as changes in behavior, appetite, or weight. Check for fever or other signs of systemic illness.
Step 3: Consultation and Reporting
-
Action: Consult with the study director and veterinary staff.
-
Details: Report the findings promptly. A decision should be made regarding the continuation of dosing for the affected animal. This decision will depend on the severity of the reaction and the study protocol.
Step 4: Sample Collection for Analysis
-
Action: If deemed necessary by the study protocol and veterinary staff, collect biological samples.
-
Details: This may include a skin biopsy for histopathological examination and blood samples for hematology and clinical chemistry. A portion of the skin biopsy can be flash-frozen for cytokine analysis.
Step 5: Treatment of the Affected Animal
-
Action: Provide supportive care as recommended by the veterinary staff.
-
Details: Treatment may involve topical or systemic therapies to alleviate symptoms. In cases of severe reactions, discontinuation of this compound may be necessary.
Step 6: Data Analysis and Interpretation
-
Action: Analyze the collected data to determine the potential link between this compound and the skin reaction.
-
Details: Correlate the timing of the reaction with drug administration. Compare the incidence of skin reactions in the treated group with the control group. Histopathology and cytokine profiles can provide further insight into the mechanism of the reaction.
Data Presentation
Table 1: Summary of Skin Reactions in a Human Phase IIb Trial (NEW-HOPE Study)
| Adverse Event | Frequency in this compound Group |
| Skin Reactions | 3.1% (8 out of 256 patients) |
| Erythema Multiforme (Serious) | 0.4% (1 out of 256 patients) |
Note: There is no publicly available quantitative data on the incidence of skin reactions in preclinical (animal) trials of this compound.
Experimental Protocols
Protocol 1: Histopathological Examination of Skin Biopsies
Objective: To assess the microscopic changes in the skin of animals exhibiting adverse reactions.
Materials:
-
10% neutral buffered formalin
-
Biopsy punch (4-6 mm)
-
Standard surgical instruments for biopsy
-
Cassettes for tissue processing
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Methodology:
-
Biopsy Collection: Under appropriate anesthesia, collect a full-thickness skin biopsy from the affected area using a biopsy punch. A sample from an unaffected area can be taken as a control.
-
Fixation: Immediately place the biopsy specimen in 10% neutral buffered formalin for at least 24 hours. The volume of formalin should be 15-20 times the volume of the tissue.
-
Tissue Processing: Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to visualize cellular morphology.
-
Analysis: Examine the stained sections under a microscope. Look for signs of inflammation (e.g., perivascular infiltrates), epidermal changes (e.g., spongiosis, necrosis), and the types of immune cells present.
Protocol 2: Cytokine Analysis of Skin Tissue
Objective: To quantify the levels of pro-inflammatory and immunomodulatory cytokines in the skin.
Materials:
-
Liquid nitrogen
-
Homogenizer
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)
-
Plate reader or appropriate detection system
Methodology:
-
Sample Collection and Storage: At the time of biopsy, immediately snap-freeze a portion of the skin tissue in liquid nitrogen and store it at -80°C until analysis.
-
Protein Extraction: Homogenize the frozen skin tissue in protein extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a BCA protein assay to normalize cytokine levels.
-
Cytokine Measurement: Use a multiplex cytokine assay kit to simultaneously measure the levels of multiple cytokines (e.g., TNF-α, IL-1β, IL-6, IL-4, IFN-γ) according to the manufacturer's instructions.
-
Data Analysis: Analyze the raw data to determine the concentration of each cytokine in pg/mg of total protein. Compare the cytokine profiles of affected and control skin samples.
Mandatory Visualizations
Caption: this compound's mechanism of action in the brain.
Caption: Hypothetical pathway for sulfhydryl-induced skin reactions.
Caption: Experimental workflow for managing skin reactions.
Caption: Troubleshooting logic for observed skin lesions.
References
- 1. The captopril-induced eruption. A possible mechanism: cutaneous kinin potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histopathological evaluation of cocaine-induced skin lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Severe cutaneous reactions to captopril and enalapril; histological study and comparison with early mycosis fungoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfhydryl drug-induced eruption: a clinical and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Captopril-induced skin eruptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Efficacy and Safety of this compound, A First-in-Class Brain Aminopeptidase A Inhibitor, in Hypertensive Overweight Patients of Multiple Ethnic Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Captopril-induced eruptions: occurrence over a 3-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Firibastat Bioavailability in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of firibastat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a key consideration in experimental models?
This compound is a first-in-class, centrally-acting antihypertensive prodrug.[1][2][3][4][5][6] It is a dimer of its active metabolite, EC33, linked by a disulfide bridge.[2][7] This prodrug design facilitates its absorption and passage across the blood-brain barrier. Upon oral administration, this compound is designed to be absorbed from the gastrointestinal tract, after which it is cleaved by brain reductases to release two molecules of the active EC33.[3] EC33 then inhibits aminopeptidase A (APA) in the brain, a key enzyme in the renin-angiotensin system (RAS), leading to a reduction in blood pressure.[3][8]
The oral bioavailability of this compound is a critical factor in preclinical studies as it directly influences the concentration of the active metabolite, EC33, that reaches the central nervous system to exert its therapeutic effect. Inconsistent or low bioavailability can lead to variability in experimental results and an underestimation of the compound's efficacy.
Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?
Based on available information, this compound is a hydrophilic molecule. While a definitive Biopharmaceutics Classification System (BCS) classification is not explicitly stated in the reviewed literature, its high water solubility and likely low to moderate permeability of its active metabolite suggest it may fall under BCS Class III .
| Property | Value/Characteristic | Source |
| Molecular Weight | 368.49 g/mol | MedKoo Biosciences |
| Formulation | Crystalline solid | MedKoo Biosciences |
| Aqueous Solubility | 33.33 mg/mL | MedKoo Biosciences |
| LogP (predicted) | -6.9 | PubChem |
This data suggests that while this compound itself is water-soluble, strategies to enhance its permeation across the intestinal epithelium may be necessary to improve overall bioavailability.
Q3: My in vivo experiments with this compound are showing high variability in plasma concentrations. What could be the cause and how can I troubleshoot this?
High variability in plasma concentrations of this compound in animal models can stem from several factors related to its absorption.
Potential Causes:
-
Formulation Inconsistency: If you are preparing your own dosing solutions, inconsistent solubilization or suspension of this compound can lead to variable dosing.
-
Gastrointestinal (GI) Tract Variability: The pH, motility, and presence of food in the GI tract of individual animals can significantly impact the absorption of orally administered drugs.
-
First-Pass Metabolism: While this compound is a prodrug designed to be activated in the brain, some degree of metabolism in the gut wall or liver could occur, contributing to variability.
-
Transporter Interactions: The absorption of this compound or its active metabolite EC33 may be influenced by intestinal uptake or efflux transporters.
Troubleshooting Strategies:
-
Standardize Formulation and Dosing:
-
Ensure your formulation protocol is consistent for every experiment.
-
For aqueous solutions, ensure this compound is fully dissolved before administration.
-
Use a consistent vehicle for administration.
-
-
Control for Physiological Variables:
-
Fast animals overnight before dosing to minimize the impact of food on absorption.
-
Ensure consistent administration timing and technique.
-
-
Investigate Formulation Enhancements:
-
Consider the use of permeation enhancers in your formulation to improve intestinal absorption (see Q4).
-
Evaluate different vehicles for administration (e.g., aqueous solutions, suspensions with viscosity-enhancing agents).
-
Q4: What are some potential formulation strategies to improve the oral bioavailability of this compound in my animal models?
Given this compound's likely BCS Class III characteristics (high solubility, low permeability), the primary goal of formulation strategies should be to enhance its permeation across the intestinal epithelium.
| Strategy | Description | Key Excipients/Methods |
| Permeation Enhancers | These excipients transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport. | * Medium-chain glycerides: Capmul® MCM, Capmul® PG-8.[9] * Surfactants: Sodium lauryl sulfate (use with caution due to potential for membrane damage).[10][11] * Polymers: Polyethylene glycol (PEG) 400 has been shown to enhance the bioavailability of some BCS Class III drugs.[12] |
| Lipid-Based Formulations | Encapsulating this compound in lipid-based systems can improve its absorption by various mechanisms, including enhancing lymphatic transport. | * Self-Emulsifying Drug Delivery Systems (SEDDS): A mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract. |
| Nanoparticle Formulations | Reducing the particle size of this compound to the nanoscale can increase its surface area and potentially improve its interaction with the intestinal mucosa. | * Nanosuspensions: Stabilized crystalline drug nanoparticles in a liquid medium. |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Solution of this compound with a Permeation Enhancer
This protocol describes the preparation of a simple oral dosing solution of this compound incorporating a permeation enhancer for use in rodent models.
Materials:
-
This compound powder
-
Sterile water for injection
-
Capmul® MCM (medium-chain mono- and diglycerides)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Vehicle Preparation:
-
In a sterile glass vial, combine PEG 400 and sterile water in a 20:80 (v/v) ratio.
-
Add Capmul® MCM to the PEG 400/water mixture to a final concentration of 2% (v/v).
-
Stir the mixture on a magnetic stirrer until a clear, homogenous solution is formed.
-
Adjust the pH of the vehicle to 7.4 using a sterile pH meter and appropriate sterile acid/base solutions if necessary.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., 10 mg/mL).
-
Slowly add the this compound powder to the prepared vehicle while continuously stirring.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear and free of visible particles. .
-
-
Administration:
-
Administer the dosing solution to the experimental animals via oral gavage at the desired dose volume.
-
Protocol 2: In Vitro Permeability Assessment of this compound using Caco-2 Cell Monolayers
This protocol outlines a standard procedure for evaluating the intestinal permeability of this compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.[13][14]
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM.
-
Seed the Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the Caco-2 monolayers. Values should be >200 Ω·cm².
-
Assess the permeability of lucifer yellow. The apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound test solution (e.g., 10 µM in HBSS) to the apical (A) or basolateral (B) chamber.
-
Add fresh HBSS to the receiver chamber (B or A, respectively).
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Current Knowledge about the New Drug this compound in Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abiteccorp.com [abiteccorp.com]
- 10. The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Osmotically Active Excipients on Bioavailability and Bioequivalence of BCS Class III Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Best practices for handling and storing the Firibastat compound in the lab
This technical support guide provides researchers, scientists, and drug development professionals with best practices for handling and storing the Firibastat compound in the laboratory. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting powdered this compound?
A1: To reconstitute powdered this compound, it is recommended to use either sterile water or dimethyl sulfoxide (DMSO). For aqueous solutions, ultrasonic treatment may be necessary to achieve complete dissolution.[1] Always refer to the manufacturer's product data sheet for the specific solubility information of your compound lot.
Q2: My this compound solution appears to have precipitated after storage. What should I do?
A2: Precipitation can occur if the storage temperature is too low or if the compound's solubility limit is exceeded. Gently warm the solution to 37°C and use sonication to aid in redissolving the compound.[2] To prevent this, ensure you are not exceeding the recommended storage duration for solutions and consider preparing fresh solutions for critical experiments.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound powder or solutions, it is essential to use full personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[3]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Avoid releasing it into the environment. Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Q5: Can I use a solvent other than water or DMSO to dissolve this compound?
A5: The most commonly reported solvents for this compound are water and DMSO.[1][4] Using other solvents is not recommended without first conducting small-scale solubility tests to ensure the stability and integrity of the compound. The product data sheet should be consulted for any additional compatible solvents.
Data Presentation
This compound Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [5] |
| 4°C | 2 years | [5] | |
| In Solvent (Water or DMSO) | -80°C | 6 months | [1][6] |
| -20°C | 1 month | [1][6] |
This compound Solubility
| Solvent | Maximum Concentration | Source |
| Water | 25 mg/mL (requires ultrasonic) | [1] |
| DMSO | 10 mM | [4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 368.49 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 368.49 g/mol = 0.0036849 g = 3.685 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile conical tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.7 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 368.49 mg/mmol) / 10 mmol/L * 1000 µL/mL
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (not exceeding 37°C) can be applied.
-
-
Storage:
Protocol for Preparation of Aqueous Solution for In Vivo (Oral Gavage) Studies
This protocol provides a general guideline for preparing a this compound solution for oral administration to rodents.
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
pH meter (optional)
-
Gavage needles appropriate for the animal size
Procedure:
-
Determine the required concentration:
-
Based on the desired dosage (e.g., mg/kg) and the dosing volume for the specific animal model (typically 5-10 mL/kg for mice and rats), calculate the required concentration of the this compound solution.[7]
-
-
Weigh the this compound powder:
-
Accurately weigh the required amount of this compound powder and place it in a sterile glass vial.
-
-
Add sterile water:
-
Add the calculated volume of sterile water to the vial.
-
-
Dissolve the compound:
-
Vortex the mixture vigorously.
-
If the compound does not fully dissolve, use an ultrasonic water bath to aid dissolution.[1] Continue sonication in short bursts until the solution is clear. Avoid excessive heating.
-
-
Final Preparation and Administration:
-
Allow the solution to cool to room temperature before administration.
-
Visually inspect the solution for any particulates before drawing it into the dosing syringe.
-
Administer the solution using a proper oral gavage technique for the animal species.[8][9] It is recommended to prepare the solution fresh on the day of the experiment.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the brain.
Caption: Recommended workflow for handling and preparing this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
Comparative analysis of Firibastat versus ACE inhibitors on central blood pressure regulation
A new class of centrally acting antihypertensive agents, represented by Firibastat, offers a novel mechanism for blood pressure control by targeting the brain's renin-angiotensin system. This contrasts with traditional Angiotensin-Converting Enzyme (ACE) inhibitors that act systemically. This guide provides a comparative analysis of this compound and ACE inhibitors, focusing on their distinct mechanisms and their effects on central blood pressure regulation, supported by available experimental data.
Executive Summary
This compound, a first-in-class brain aminopeptidase A (APA) inhibitor, represents a targeted approach to managing hypertension by modulating the renin-angiotensin system (RAS) within the central nervous system. Unlike ACE inhibitors, which lower blood pressure by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II in the periphery, this compound acts upstream in the brain to prevent the formation of angiotensin III, a key neuropeptide involved in the central regulation of blood pressure.
While direct head-to-head clinical trials with a primary endpoint of central blood pressure are still emerging, preliminary data suggests that this compound may offer a differentiated profile in its blood pressure-lowering effects. The phase IIb QUORUM study, while focused on cardiac function, indicated that this compound improved the blood pressure profile in patients post-myocardial infarction, particularly in severe cases, without the dose-limiting hypotension sometimes observed with the ACE inhibitor ramipril.[1] However, the phase III FRESH trial, which evaluated this compound in treatment-resistant hypertension, did not show a significant difference in blood pressure reduction compared to placebo. Further research is needed to fully elucidate the comparative efficacy on central blood pressure.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and ACE inhibitors lies in their site and mode of action within the renin-angiotensin system.
This compound: This investigational drug is a prodrug that crosses the blood-brain barrier and is then converted to its active form, EC33.[2] EC33 inhibits aminopeptidase A (APA), the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[2] Angiotensin III in the brain is a potent pressor agent that increases sympathetic tone, stimulates vasopressin release, and blunts the baroreflex. By inhibiting angiotensin III production, this compound is designed to reduce central sympathetic outflow and decrease blood pressure.[2]
ACE Inhibitors: This well-established class of drugs, including agents like ramipril and enalapril, acts primarily in the periphery. They block the angiotensin-converting enzyme (ACE), which is crucial for the conversion of angiotensin I to angiotensin II.[3] Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, leading to sodium and water retention. By reducing angiotensin II levels, ACE inhibitors lead to vasodilation and a decrease in blood volume, thereby lowering blood pressure.[3]
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways affected by this compound and ACE inhibitors.
References
A Head-to-Head Comparison of Firibastat and Angiotensin Receptor Blockers in Hypertensive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antihypertensive agent Firibastat and the established class of Angiotensin Receptor Blockers (ARBs) in preclinical hypertensive models. The information is compiled from various studies to offer a comprehensive overview of their mechanisms of action, efficacy, and experimental protocols.
Executive Summary
This compound, a first-in-class brain aminopeptidase A (APA) inhibitor, represents a novel therapeutic approach to hypertension by targeting the brain renin-angiotensin system (RAS).[1][2] In contrast, Angiotensin Receptor Blockers (ARBs) are a well-established class of drugs that act on the peripheral RAS by selectively blocking the angiotensin II type 1 (AT1) receptor.[3][4] Preclinical data suggests that this compound is effective in both high-renin and low-renin models of hypertension, whereas the efficacy of ARBs can be attenuated in low-renin, salt-sensitive models. This guide presents available preclinical data from head-to-head and independent studies to facilitate a comparative assessment.
Mechanism of Action: A Tale of Two Systems
This compound and ARBs both modulate the renin-angiotensin system, a critical regulator of blood pressure, but they do so at different points and in different compartments of the system.
This compound: This drug is a prodrug that, upon crossing the blood-brain barrier, is converted into its active form, EC33.[5] EC33 is a potent and specific inhibitor of aminopeptidase A (APA), an enzyme in the brain responsible for converting angiotensin II to angiotensin III.[6][7] Angiotensin III in the brain is a key effector peptide that increases blood pressure by stimulating vasopressin release, activating the sympathetic nervous system, and inhibiting the baroreflex.[5][8] By inhibiting APA, this compound reduces the levels of angiotensin III in the brain, thereby lowering blood pressure through a central mechanism.[6][7]
Angiotensin Receptor Blockers (ARBs): ARBs, such as losartan, valsartan, and candesartan, act primarily in the periphery.[3] They are competitive antagonists of the angiotensin II type 1 (AT1) receptor, which is found in blood vessels, the heart, kidneys, and adrenal glands.[3][4] Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[3] By blocking the AT1 receptor, ARBs prevent the actions of angiotensin II, resulting in vasodilation and a reduction in blood pressure.[3][4]
Preclinical Efficacy in Hypertensive Models
The following tables summarize the available quantitative data from preclinical studies in two commonly used hypertensive rat models: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is considered a genetic model of essential hypertension, characterized by a normally functioning or slightly elevated renin-angiotensin system.
Table 1: Head-to-Head Comparison of this compound and Losartan in SHRs
| Treatment Group | Dose | Route of Administration | Duration | Change in Mean Arterial Pressure (mmHg) | Source |
| This compound | 150 mg/kg/day | Oral | 20 weeks | ↓ 25-30 | [9] |
| Losartan | 30 mg/kg/day | Oral (in drinking water) | 20 weeks | ↓ 25-30 | [9] |
Note: Data is derived from a study comparing the effects of this compound and Losartan in a post-myocardial infarction model in SHRs, where blood pressure reduction was a key endpoint.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
The DOCA-salt model is a low-renin, salt-sensitive model of hypertension, which is often more resistant to traditional RAS inhibitors.
Table 2: Comparative Efficacy of this compound and ARBs in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose | Route of Administration | Duration | Change in Mean/Systolic Arterial Pressure (mmHg) | Source |
| This compound | 30 mg/kg | Oral (acute) | Single dose | ↓ 35.4 ± 5.2 | [10] |
| This compound | 50 mg/kg/day | Oral | 24 days | Significant ↓ in SBP | [11] |
| Losartan | 1 mg/4 µL | Intracerebroventricular | Single dose | ↓ to control levels | [1][3][10] |
| Candesartan | 10 mg/kg/day | Oral (in drinking water) | 3 weeks | No significant change alone | [11][12] |
| Valsartan | 30 mg/kg/day | Oral | 16 weeks | Reduced MAP in HSD | [8] |
| Telmisartan | 10 mg/kg/day | Oral | 8 weeks | Significantly alleviated hypertension | [13] |
Disclaimer: The data presented in Table 2 for ARBs are from separate studies and not from a direct head-to-head comparison with this compound in the DOCA-salt model. Therefore, direct comparison of the magnitude of effect should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are outlines of typical experimental protocols for the hypertensive models discussed.
Spontaneously Hypertensive Rat (SHR) Model Protocol
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.
-
Drug Administration:
-
Duration of Treatment: Chronic studies typically last for several weeks, for instance, 20 weeks, to assess long-term effects on blood pressure and end-organ damage.[4][9]
-
Blood Pressure Measurement: Blood pressure is monitored regularly using either non-invasive methods like tail-cuff plethysmography or invasive methods such as radiotelemetry for continuous monitoring.
DOCA-Salt Hypertensive Rat Model Protocol
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Hypertension:
-
Unilateral nephrectomy (removal of one kidney) is performed.
-
A subcutaneous implant of deoxycorticosterone acetate (DOCA) is administered.
-
The rats are provided with drinking water containing 1% NaCl and 0.2% KCl.
-
-
Drug Administration:
-
This compound: Administered orally via gavage at doses ranging from 30 mg/kg (acute) to 50 mg/kg/day (chronic).[10][11]
-
ARBs: Administered through various routes, including intracerebroventricular injection (losartan) or in the drinking water (candesartan, valsartan, telmisartan) at specified doses.[1][8][12][13]
-
-
Duration of Treatment: Studies can be acute (single dose) or chronic (several weeks) to assess the development and maintenance of hypertension.
-
Blood Pressure Measurement: Similar to the SHR model, blood pressure is monitored using tail-cuff or telemetry methods.
Logical Relationship of Antihypertensive Action
Both this compound and ARBs ultimately lower blood pressure by interfering with the renin-angiotensin system, but their distinct sites of action lead to different pharmacological profiles. This compound's central action may offer advantages in conditions where the brain RAS is overactive, while ARBs provide potent peripheral blockade of angiotensin II's widespread effects.
Conclusion
This compound and Angiotensin Receptor Blockers are both effective in lowering blood pressure by targeting the renin-angiotensin system. Preclinical evidence suggests that this compound, with its unique central mechanism of action, is effective in hypertensive models that are less responsive to peripheral RAS blockade, such as the DOCA-salt model. In the SHR model, both this compound and the ARB losartan appear to have comparable efficacy in reducing blood pressure. The choice between these agents in a clinical setting would likely depend on the underlying pathophysiology of hypertension in a particular patient population. Further head-to-head clinical trials are needed to fully elucidate the comparative efficacy and safety of this compound versus ARBs in the management of hypertension.
References
- 1. Effects of centrally administered losartan on deoxycorticosterone-salt hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telmisartan prevents excess-salt-induced exacerbated (malignant) hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of the Dose Response With Valsartan and Valsartan/Hydrochlorothiazide in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telmisartan improves survival and ventricular function in SHR rats with extensive cardiovascular damage induced by dietary salt excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of valsartan on mechanical properties of the carotid artery in spontaneously hypertensive rats under high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Effects of centrally administered losartan on deoxycorticosterone-salt hypertension rats. | Semantic Scholar [semanticscholar.org]
- 11. Combined effects of AT(1) and ET(A) receptor antagonists, candesartan, and A-127722 in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined effects of AT1 and ETA receptor antagonists, candesartan, and A-127722 in DOCA–salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating the Synergistic Effects of Firibastat in Combination with Diuretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, in combination with diuretics for the treatment of hypertension. It objectively evaluates its performance against alternative therapeutic strategies, supported by preclinical and clinical experimental data.
Executive Summary
This compound presents a novel, centrally-acting mechanism for blood pressure reduction by inhibiting the brain renin-angiotensin system (RAS). Preclinical evidence strongly suggests a synergistic antihypertensive effect when combined with diuretics and other RAS inhibitors. However, clinical trial results in resistant hypertension have not demonstrated a significant benefit over placebo. This guide dissects the available data to inform future research and development in this area.
Comparative Analysis of Efficacy
Preclinical Evidence of Synergy
A key preclinical study in a deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a model of salt-dependent hypertension, demonstrated a significant synergistic effect.
| Treatment Group | Acute Mean Arterial BP Decrease (mmHg) | Chronic Mean Arterial BP Decrease (mmHg) |
| This compound (30 mg/kg) | -35.4 ± 5.2 | Not Reported |
| Enalapril (10 mg/kg) | No significant change | Not Reported |
| Hydrochlorothiazide (HCTZ) (10 mg/kg) | No significant change | Not Reported |
| Enalapril + HCTZ | Not Reported | Less than Triple Therapy |
| This compound + Enalapril + HCTZ | Significantly greater than dual therapy | Significantly greater than dual therapy |
Data from a study in conscious hypertensive DOCA-salt rats.[1]
Notably, the triple combination therapy also led to a 62% reduction in plasma arginine-vasopressin levels compared to the dual therapy, suggesting a multifactorial mechanism of action.[2]
Clinical Trial Performance
Clinical trials of this compound have yielded mixed results, providing insights into its potential role in hypertension management.
Phase 2b NEW-HOPE Trial: This open-label study in overweight or obese hypertensive patients, including a significant proportion of Black and Hispanic individuals, showed promising results with this compound.
| Parameter | Change from Baseline | p-value |
| Systolic Automated Office Blood Pressure (AOBP) | -9.7 mmHg | < 0.0001 |
| Diastolic AOBP | -4.3 mmHg | < 0.0001 |
| Systolic AOBP (Obese Patients) | -10.4 mmHg | < 0.0001 |
| Systolic AOBP (Black Patients) | -10.5 mmHg | < 0.0001 |
85% of patients in this trial remained on this compound monotherapy. HCTZ (25 mg/day) was added for patients with persistently high blood pressure.[3][4][5][6][7][8]
Phase 3 FRESH Trial: This double-blind, placebo-controlled trial evaluated this compound in patients with difficult-to-treat or resistant hypertension who were already on a multidrug regimen, including a diuretic.
| Parameter | This compound (500 mg twice daily) | Placebo | Adjusted Difference | p-value |
| Change in Unattended Office Systolic BP from Baseline to Week 12 | -7.82 mmHg | -7.85 mmHg | +0.03 mmHg | 0.98 |
The FRESH trial failed to meet its primary endpoint, showing no significant difference in blood pressure reduction between this compound and placebo in this patient population.[9][10][11]
Alternative Therapeutic Strategies
The management of hypertension, particularly resistant hypertension, involves a multi-pronged approach. Standard therapeutic options that would be alternatives or comparators to a this compound-diuretic combination include:
-
Standard Dual/Triple Therapy: Combinations of Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs), calcium channel blockers, and thiazide or thiazide-like diuretics are the cornerstone of hypertension management.
-
Mineralocorticoid Receptor Antagonists (MRAs): Spironolactone and eplerenone are often used as fourth-line agents in resistant hypertension.
-
Other Diuretics: Chlorthalidone, a long-acting thiazide-like diuretic, has shown efficacy in patients with advanced chronic kidney disease.
-
Newer Drug Classes:
-
Dual Endothelin Receptor Antagonists (e.g., Aprocitentan): Have demonstrated efficacy in treating resistant hypertension.
-
Aldosterone Synthase Inhibitors (e.g., Baxdrostat): Have shown promise in early trials for resistant hypertension.
-
Experimental Protocols
DOCA-Salt Hypertensive Rat Model
This preclinical model is used to investigate salt-sensitive hypertension.
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Procedure: Unilateral nephrectomy (removal of one kidney) is performed to increase salt sensitivity.
-
Induction of Hypertension:
-
Subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet, a synthetic mineralocorticoid.
-
Provision of a high-salt diet, typically 1% NaCl in drinking water.
-
-
Drug Administration: this compound, enalapril, and HCTZ are administered orally, either alone or in combination, at specified dosages.
-
Blood Pressure Measurement: Mean arterial blood pressure and heart rate are continuously monitored in conscious, unrestrained rats via telemetry or other methods.
-
Biochemical Analysis: Plasma levels of arginine-vasopressin and renin activity are measured at the end of the study.
Clinical Trial Design for Resistant Hypertension (FRESH Trial Example)
-
Study Design: A double-blind, placebo-controlled, multicenter, randomized trial.
-
Patient Population: Adults with uncontrolled primary hypertension despite being on a stable regimen of two or more antihypertensive medications (difficult-to-treat) or three or more medications, including a diuretic (resistant hypertension).
-
Inclusion Criteria: Unattended office systolic blood pressure (SBP) between 140-180 mmHg.
-
Randomization: Patients are randomized to receive either this compound (e.g., 500 mg twice daily) or a matching placebo, in addition to their baseline antihypertensive medications.
-
Primary Endpoint: The primary efficacy endpoint is the change in unattended office SBP from baseline to a specified time point (e.g., 12 weeks).
-
Secondary Endpoints: May include changes in diastolic blood pressure, 24-hour ambulatory blood pressure monitoring, and safety assessments.
-
Safety Monitoring: Regular monitoring of adverse events, laboratory parameters (e.g., potassium, creatinine), and vital signs.
Mechanism of Action and Signaling Pathways
This compound's unique mechanism of action targets the brain's renin-angiotensin system.
Caption: Mechanism of action of this compound and its interaction with diuretics.
Experimental Workflow for Assessing Synergy
The synergistic effects of drug combinations can be quantitatively assessed using methods like isobolographic analysis.
Caption: Workflow for assessing drug synergy using isobolographic analysis.
Conclusion and Future Directions
This compound, with its novel central mechanism of action, holds theoretical promise for the treatment of hypertension, particularly in combination with diuretics. Preclinical data robustly supports a synergistic interaction. However, the failure of the FRESH trial to demonstrate a significant blood pressure-lowering effect in patients with resistant hypertension highlights the challenges in translating preclinical findings to this complex patient population.
Future research should focus on:
-
Investigating the efficacy of this compound in earlier stages of hypertension, before resistance develops.
-
Exploring the combination of this compound with different classes of diuretics and other antihypertensive agents in well-designed clinical trials.
-
Identifying potential biomarkers that could predict a favorable response to this compound therapy.
This comprehensive analysis provides a foundation for researchers and drug development professionals to make informed decisions regarding the future investigation of this compound and similar centrally-acting antihypertensive agents.
References
- 1. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound in combination with enalapril and hydrochlorothiazide on blood pressure and vasopressin release in hypertensive DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. The Association of Black Cardiologists collaborating with Quantum Genomics' NEW-HOPE Study, incorporating minority inclusivity, presents Late-Breaking Trial success of novel antihypertensive agent [prnewswire.com]
- 5. Efficacy and Safety of this compound, A First-in-Class Brain Aminopeptidase A Inhibitor, in Hypertensive Overweight Patients of Multiple Ethnic Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound looking good for difficult-to-treat hypertension | Clinician Reviews [mdedge9-ma1.mdedge.com]
- 7. ahajournals.org [ahajournals.org]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. FRESH –First-in-Class Aminopeptidase-A Inhibitor this compound Fails in Resistant Hypertension | Cardiology Now [cardiologynownews.org]
- 10. sessions.hub.heart.org [sessions.hub.heart.org]
- 11. New trials in resistant hypertension: mixed blessing stories - PMC [pmc.ncbi.nlm.nih.gov]
Firibastat for Chronic Administration: A Comparative Analysis of Long-Term Safety and Efficacy
An objective review of Firibastat's clinical development for treatment-resistant hypertension, its comparison with emerging alternatives, and the ultimate discontinuation of its development in cardiology following pivotal Phase III trial results.
Introduction
This compound (formerly RB150 or QGC001) is a first-in-class, orally active prodrug of a brain aminopeptidase A (APA) inhibitor.[1] Developed by Quantum Genomics, its novel mechanism targets the brain renin-angiotensin system (RAS), a key regulator of blood pressure.[2][3] Unlike traditional antihypertensives that act on the systemic RAS, this compound was designed to offer a new therapeutic avenue for patients with difficult-to-treat or resistant hypertension.[4] Early phase trials showed promising results, particularly in diverse, high-risk populations.[5][6]
However, the development of this compound in cardiology was ultimately halted after a pivotal Phase III trial failed to meet its primary efficacy endpoint.[3][7][8] This guide provides a comprehensive analysis of this compound's clinical trial data, its mechanism of action, and a comparison with other novel agents for resistant hypertension, supported by experimental data and protocols.
Mechanism of Action
This compound acts centrally within the brain. After oral administration, this prodrug crosses the blood-brain barrier where it is cleaved into two molecules of its active metabolite, EC33.[4] EC33 is a selective and specific inhibitor of Aminopeptidase A (APA).[9]
APA is a key enzyme in the brain RAS, responsible for converting Angiotensin II (Ang-II) into Angiotensin III (Ang-III).[6] Ang-III is a major effector peptide in the brain that increases blood pressure via three primary mechanisms:
-
Increasing the release of arginine-vasopressin (AVP), a hormone that promotes water retention.[2]
-
Activating the sympathetic nervous system.[2]
-
Inhibiting the baroreflex, a key mechanism for stabilizing blood pressure.[2]
By inhibiting APA, this compound reduces the formation of Ang-III, thereby aiming to lower blood pressure by normalizing the overactivity of the brain RAS.[9]
Comparative Efficacy Data
This compound's clinical journey transitioned from promising Phase II results to a definitive lack of efficacy in Phase III. This contrasts with other novel agents for resistant hypertension, such as the dual endothelin receptor antagonist Aprocitentan, which has shown sustained efficacy, and the aldosterone synthase inhibitor Baxdrostat, which has had mixed results.
| Table 1: Key Efficacy Outcomes of this compound in Clinical Trials | |||
| Trial (Phase) | Treatment Group | Primary Endpoint | Result (vs. Placebo or Baseline) |
| NEW-HOPE (IIb) [5][6] | This compound (up to 500 mg BID) | Change in systolic Automated Office BP (AOBP) at 8 weeks | -9.7 mmHg from baseline (p < 0.0001) |
| Change in diastolic AOBP at 8 weeks | -4.3 mmHg from baseline (p < 0.0001) | ||
| FRESH (III) [10][11] | This compound (500 mg BID) | Change in unattended office Systolic BP (SBP) at 12 weeks | -7.82 mmHg from baseline |
| Placebo | Change in unattended office SBP at 12 weeks | -7.85 mmHg from baseline | |
| Comparison | Placebo-adjusted difference | +0.03 mmHg (p=0.98, Not Significant) |
| Table 2: Comparative Efficacy of Novel Agents for Resistant Hypertension | |||
| Drug | Trial (Phase) | Treatment Dose | Placebo-Adjusted Change in Systolic BP |
| This compound | FRESH (III)[11] | 500 mg BID | +0.03 mmHg (Not Significant) |
| Aprocitentan | PRECISION (III)[12][13] | 12.5 mg QD | -3.8 mmHg (p=0.0042) |
| 25 mg QD | -3.7 mmHg (p=0.0046) | ||
| Baxdrostat | BrigHTN (II)[14][15] | 1.0 mg QD | -8.1 mmHg (p=0.003) |
| 2.0 mg QD | -11.0 mmHg (p<0.001) | ||
| Baxdrostat | HALO (II)[1][16] | 0.5, 1.0, 2.0 mg QD | Not Significant (vs. placebo) |
Long-Term Safety and Tolerability
True long-term safety and efficacy data for chronic this compound administration is unavailable. The planned long-term REFRESH study was terminated prematurely following the failure of the FRESH trial.[3][17] The available safety data is limited to the 12-week duration of the FRESH trial and earlier Phase II studies.
| Table 3: Comparative Safety and Tolerability Profile | ||
| Drug | Most Common / Notable Adverse Events | Trial Reference |
| This compound | Allergic skin reactions (rash, pruritus) reported in 5.1% of patients vs. <0.4% in placebo group. No serious related adverse events. No significant changes in potassium or renal function.[10][11] | FRESH (Phase III) |
| Aprocitentan | Mild-to-moderate fluid retention / edema (dose-dependent). Discontinuation due to edema in 7 patients over the full study period.[12][13] | PRECISION (Phase III) |
| Baxdrostat | Generally well-tolerated. Potential for hyperkalemia (elevated potassium), with manageable instances reported.[15][18] | BrigHTN (Phase II) |
Experimental Protocols
FRESH Trial (Phase III) - this compound[9][11][19]
-
Objective: To assess the efficacy and safety of this compound 500 mg twice daily compared to placebo in reducing blood pressure over 12 weeks in patients with uncontrolled primary hypertension.
-
Design: A double-blind, placebo-controlled, multicenter, randomized study.
-
Patient Population: 514 patients with difficult-to-treat (uncontrolled on ≥2 antihypertensive agents) or resistant hypertension (uncontrolled on ≥3 agents, including a diuretic). Key inclusion criteria included an unattended office SBP between 140-180 mmHg.[9][11]
-
Intervention: Patients were randomized 1:1 to receive either this compound (500 mg oral, twice daily) or a matching placebo for 12 weeks, in addition to their baseline antihypertensive medications.
-
Primary Endpoint: Change in unattended office systolic blood pressure from baseline to week 12.
-
Secondary Endpoints: Change in diastolic blood pressure, and changes in 24-hour ambulatory blood pressure monitoring (ABPM).
PRECISION Trial (Phase III) - Aprocitentan[20][21]
-
Objective: To demonstrate the blood pressure-lowering effect of Aprocitentan in patients with resistant hypertension.
-
Design: A three-part, blinded, randomized, parallel-group study to assess short-term efficacy and long-term persistence.
-
Part 1 (4 weeks): Patients randomized 1:1:1 to Aprocitentan 12.5 mg, 25 mg, or placebo.
-
Part 2 (32 weeks): All patients received Aprocitentan 25 mg.
-
Part 3 (12 weeks): Patients were re-randomized to Aprocitentan 25 mg or placebo to assess withdrawal effects.
-
-
Patient Population: 730 patients with confirmed resistant hypertension, whose BP was uncontrolled despite standardized triple combination therapy.
-
Primary Endpoint: Change in sitting SBP from baseline to week 4 (Part 1).
Conclusion
This compound represented a novel and scientifically rational approach to treating hypertension by targeting the brain's renin-angiotensin system. Despite promising results in Phase II studies that demonstrated a significant blood pressure-lowering effect, the pivotal Phase III FRESH trial failed to show efficacy compared to placebo in patients with difficult-to-treat or resistant hypertension.[10][11] Consequently, its development for cardiovascular indications has been discontinued, and no long-term safety or efficacy data are available.[7]
The journey of this compound underscores the challenges of translating promising mid-stage results into late-stage clinical success. For researchers and drug developers, the focus in the field of resistant hypertension has now shifted to other novel mechanisms, such as endothelin receptor antagonism (Aprocitentan) and aldosterone synthase inhibition (Baxdrostat), which have shown more encouraging, albeit sometimes mixed, results in recent clinical trials.[14][19]
References
- 1. HALO: Baxdrostat No Better Than Placebo in Uncontrolled Hypertension | tctmd.com [tctmd.com]
- 2. CinCor Pharma Announces Topline Data for Phase 2 HALO Trial Evaluating Selective Aldosterone Synthase Inhibitor Baxdrostat in Uncontrolled Hypertension - BioSpace [biospace.com]
- 3. quantum-genomics.com [quantum-genomics.com]
- 4. Current Knowledge about the New Drug this compound in Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Genomics Announces Lack of Significant Efficacy for [globenewswire.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. FRESH –First-in-Class Aminopeptidase-A Inhibitor this compound Fails in Resistant Hypertension | Cardiology Now [cardiologynownews.org]
- 11. sessions.hub.heart.org [sessions.hub.heart.org]
- 12. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of Aprocitentan on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [jnj.com]
- 13. PRECISION Targeting in Resistant Hypertension — NephJC [nephjc.com]
- 14. BrigHTN: Baxdrostat to Reduce BP in Patients With Treatment-Resistant HTN - American College of Cardiology [acc.org]
- 15. Phase 2 Trial of Baxdrostat for Treatment-Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Baxdrostat in Patients With Uncontrolled Hypertension - American College of Cardiology [acc.org]
- 17. Quantum Genomics — this compound misses endpoints in Phase III - Edison Group [edisongroup.com]
- 18. Big Drops in Blood Pressure With Baxdrostat: BrigHTN Phase II Study | tctmd.com [tctmd.com]
- 19. Dual endothelin antagonist aprocitentan for resistant hypertension (PRECISION): a multicentre, blinded, randomised, parallel-group, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the side-effect profiles of Firibastat and other RAS inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Pharmacological inhibition of this system is a cornerstone of hypertension management. While Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) have long been the standard of care, the emergence of novel agents such as Firibastat, a first-in-class brain aminopeptidase A inhibitor, necessitates a thorough comparison of their side-effect profiles. This guide provides an objective analysis of the available data to inform research and clinical development.
Comparative Side-Effect Profiles
The following tables summarize the reported incidence of key adverse events associated with this compound, ACE inhibitors, and ARBs. It is important to note that direct head-to-head comparative trials between this compound and other RAS inhibitors are limited. The data for this compound is primarily derived from its initial clinical trials, while the data for ACE inhibitors and ARBs is from a broader range of studies, including large-scale meta-analyses.
Table 1: Overview of Common and Serious Adverse Events
| Adverse Event | This compound | ACE Inhibitors | ARBs |
| Common | |||
| Headache | 4.3%[1] | Variable | Variable |
| Skin Reactions/Rash | 3.1%[1] | Less Common | Less Common |
| Dry Cough | Not Reported | Up to 20%[2] | Rare |
| Dizziness | Not a prominent feature in reported data | 12% - 19%[2] | Common |
| Hypotension | Possible, but not a leading reported event | 7% - 11%[2] | Common |
| Hyperkalemia | No significant change reported[3] | 2% - 6%[2] | Common |
| Serious | |||
| Angioedema | Not Reported[3] | More common than with ARBs | Rare |
| Severe Skin Reactions (e.g., Erythema Multiforme) | 0.4% (one case reported)[1] | Rare | Rare |
| Renal Impairment | No clinically significant laboratory evidence reported[4] | Possible, especially in at-risk patients | Possible, especially in at-risk patients |
Table 2: Quantitative Comparison of Selected Adverse Events from Clinical Trial Data
| Adverse Event | This compound (Phase II) | Enalapril | Lisinopril | Losartan | Valsartan | Olmesartan |
| Headache | 4.3%[1] | N/A | N/A | N/A | N/A | N/A |
| Skin Reactions | 3.1%[1] | N/A | N/A | Higher reporting proportion for skin disorders vs. other ARBs[5] | Lower reporting proportion for skin disorders vs. losartan[5] | Lower reporting proportion for skin disorders vs. losartan[5] |
| Dry Cough | Not Reported | Higher incidence | N/A | N/A | N/A | N/A |
| Cardiovascular Disorders | N/A | N/A | N/A | Lower reporting proportion vs. valsartan and olmesartan[5] | Higher reporting proportion vs. losartan[5] | Higher reporting proportion vs. losartan[5] |
Experimental Protocols
The methodologies for assessing side effects in clinical trials for these antihypertensive agents generally follow established regulatory guidelines.
General Principles for Adverse Event Assessment in Antihypertensive Trials:
Clinical trials for new antihypertensive drugs are typically randomized, double-blind, and placebo- or active-controlled studies[6]. The assessment of safety and tolerability is a key objective.
-
Data Collection : Adverse events (AEs) are systematically collected at each study visit through spontaneous reporting by the participant and by direct questioning from the clinical staff[7][8]. Standardized questionnaires and checklists are often employed to ensure consistency.
-
Grading : The severity of AEs is typically graded on a scale (e.g., mild, moderate, severe)[8].
-
Causality Assessment : The relationship of the AE to the study drug is assessed by the investigator (e.g., related, possibly related, not related)[9].
-
Serious Adverse Events (SAEs) : Events that are life-threatening, require hospitalization, result in disability, or are medically significant are classified as SAEs and are subject to expedited reporting to regulatory authorities[8][9].
-
Laboratory Monitoring : Regular monitoring of key laboratory parameters, such as serum creatinine (for renal function) and potassium levels (for hyperkalemia), is a standard part of the safety assessment[4].
This compound Clinical Trial Protocol (NCT04277884):
The Phase 3 trial for this compound provides a specific example of the methodology used to assess its side-effect profile.
-
Study Design : A Phase 3, double-blind, placebo-controlled, efficacy and safety study[10].
-
Participants : Male and female subjects ≥18 years of age with uncontrolled primary hypertension[10].
-
Intervention : this compound administered orally twice daily over 12 weeks, compared to a placebo, on top of current chronic antihypertensive treatments[10].
-
Safety Assessments : The secondary objectives of the study include assessing the safety of this compound over 24 and 48 weeks. This involves the systematic collection and evaluation of all adverse events, as described in the general principles above. Specific monitoring includes regular blood pressure measurements and laboratory tests.
Signaling Pathways and Mechanism of Action
The differences in the side-effect profiles of this compound, ACE inhibitors, and ARBs can be attributed to their distinct mechanisms of action within the Renin-Angiotensin System.
The Renin-Angiotensin System (RAS)
The RAS is a cascade of enzymatic reactions that regulates blood pressure. A simplified representation of this pathway and the points of inhibition for the different drug classes is shown below.
References
- 1. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 5. ahajournals.org [ahajournals.org]
- 6. fda.gov [fda.gov]
- 7. research.refined.site [research.refined.site]
- 8. ro.hksyu.edu [ro.hksyu.edu]
- 9. ccrps.org [ccrps.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Confirming the specificity of Firibastat for aminopeptidase A over other metalloproteases
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of Firibastat's active metabolite, EC33, and its specificity for its primary target, Aminopeptidase A (APA), in contrast to other metalloproteases. This analysis is supported by available experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, a prodrug, is converted in the body to its active form, EC33. This active molecule demonstrates a notable affinity for Aminopeptidase A (APA), a key enzyme in the brain's renin-angiotensin system.[1][2] By inhibiting APA, EC33 effectively blocks the conversion of angiotensin II to angiotensin III, a peptide implicated in the elevation of blood pressure.[1][2]
Comparative Inhibitory Activity of EC33
The cornerstone of a targeted therapy is its ability to selectively interact with its intended target while minimizing off-target effects. To quantify the specificity of EC33 for APA, its inhibitory activity has been evaluated against a panel of other metalloproteases.
Table 1: Inhibitory Potency of EC33 against Various Metalloproteases
| Enzyme Target | Inhibitory Constant (Ki) |
| Aminopeptidase A (APA) | 200 nM [3] |
| Angiotensin-Converting Enzyme (ACE) | Data not publicly available |
| Neprilysin (NEP) | Data not publicly available |
| Endothelin-Converting Enzyme-1 (ECE-1) | Data not publicly available |
| Matrix Metalloproteinases (MMPs) | Data not publicly available |
While specific quantitative data for EC33 against a broad panel of metalloproteases is not widely published, preclinical studies have consistently highlighted its selective and specific inhibition of APA.[3] Assays performed by the contract research organization Cerep indicated that EC33 is selective for APA over other metalloproteases such as Angiotensin-Converting Enzyme (ACE), ACE-2, Endothelin-Converting Enzyme-1 (ECE-1), and Neprilysin (NEP). However, the precise Ki or IC50 values from these studies are not publicly available. The development of this compound was discontinued by Quantum Genomics after Phase III clinical trials, which may have limited the publication of extensive preclinical selectivity data.[4]
Experimental Protocols
The determination of a compound's inhibitory activity is crucial for its characterization. Below is a detailed methodology for a typical in vitro enzyme inhibition assay that can be used to assess the potency of inhibitors against Aminopeptidase A and other metalloproteases.
In Vitro Aminopeptidase A (APA) Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory constant (Ki) of a test compound against APA.
Materials:
-
Recombinant human Aminopeptidase A (APA)
-
Fluorogenic APA substrate (e.g., L-Aspartic acid 7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., EC33)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dilute the recombinant APA to the desired concentration in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of the microplate.
-
Add 10 µL of various concentrations of the test compound or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted APA enzyme solution to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to determining its specificity, the following diagrams are provided.
Caption: Aminopeptidase A signaling pathway and the inhibitory action of this compound's active metabolite, EC33.
Caption: Experimental workflow for determining the selectivity of EC33 for Aminopeptidase A over other metalloproteases.
References
- 1. This compound, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. actusnews.com [actusnews.com]
Replicating and validating published findings on Firibastat's blood pressure-lowering effects
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, with established antihypertensive agents. It is designed to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by available experimental data from published clinical trials. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of this novel therapeutic agent.
Mechanism of Action: A Novel Central Approach
This compound represents a new therapeutic class of centrally acting antihypertensive agents.[1] It is a prodrug that, after oral administration, crosses the blood-brain barrier and is converted into its active form, EC33.[2] EC33 is a potent and specific inhibitor of brain aminopeptidase A (APA), an enzyme that converts angiotensin II to angiotensin III in the brain.[2][3] The resulting decrease in brain angiotensin III leads to a reduction in blood pressure through a threefold mechanism: decreased vasopressin release, reduced sympathetic tone, and a restoration of the baroreflex.[3] This central mechanism of action is distinct from that of traditional antihypertensives that primarily target the peripheral renin-angiotensin system.[2]
Data Presentation: Clinical Trial Outcomes
The following tables summarize the quantitative data from key clinical trials of this compound and provide a reference for the efficacy of commonly prescribed angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). It is important to note that the data presented are not from direct head-to-head comparative trials.
Table 1: Efficacy of this compound in Hypertensive Patients (NEW-HOPE Phase 2b Trial) [4][5]
| Parameter | Patient Population | Baseline (mean ± SD) | Change from Baseline (mean ± SD) | P-value |
| Systolic Automated Office Blood Pressure (AOBP) | Overall (n=254) | 153.9 ± 7.3 mmHg | -9.5 ± 14.3 mmHg | <0.0001 |
| Obese Patients | 153.9 ± 7.3 mmHg | -10.4 mmHg | <0.0001 | |
| Black Patients | 153.9 ± 7.3 mmHg | -10.5 mmHg | <0.0001 | |
| Diastolic Automated Office Blood Pressure (AOBP) | Overall (n=254) | 91.5 ± 8.5 mmHg | -4.2 ± 9.5 mmHg | <0.0001 |
| 24-hour Ambulatory Systolic Blood Pressure | Overall (n=254) | Not Reported | -2.7 ± 12.4 mmHg | 0.002 |
| 24-hour Ambulatory Diastolic Blood Pressure | Overall (n=254) | Not Reported | -1.4 ± 7.2 mmHg | 0.01 |
Table 2: Efficacy of this compound in Treatment-Resistant Hypertension (FRESH Phase 3 Trial) [6][7][8]
| Parameter | This compound Arm (n=255) | Placebo Arm (n=259) | Adjusted Difference | P-value |
| Change in Unattended Office Systolic BP from Baseline to Week 12 | -7.82 mmHg | -7.85 mmHg | +0.03 mmHg | 0.98 |
The FRESH trial did not show a statistically significant difference between this compound and placebo in reducing systolic blood pressure in patients with difficult-to-treat or resistant hypertension.[6][7]
Table 3: Reference Efficacy Data for Lisinopril and Losartan from Landmark Trials
| Drug | Trial | Patient Population | Dosage | Mean Blood Pressure Reduction (Systolic/Diastolic) |
| Lisinopril | GISSI-3[9] | Patients post-myocardial infarction | Not specified for hypertension endpoint | Data from this trial primarily focused on mortality and ventricular dysfunction, not specific BP reduction figures in a hypertensive cohort. |
| Lisinopril | ATLAS[10][11] | Patients with chronic heart failure | High Dose: 32.5-35mg daily vs. Low Dose: 2.5-5.0mg daily | This trial focused on mortality and hospitalization in heart failure, not blood pressure reduction in hypertension. |
| Losartan | ELITE II[12][13] | Elderly patients with heart failure | 50 mg once daily | This study compared mortality in heart failure patients and did not provide specific blood pressure reduction data for a primary hypertension cohort. |
| Losartan | General Clinical Trials[14] | Mild to severe essential hypertension | 50 mg once daily | Similar antihypertensive effect to Enalapril 20 mg once daily. |
Table 4: Adverse Events Profile
| Adverse Event | This compound (NEW-HOPE Trial)[2][5] | This compound (FRESH Trial)[6][8] | Lisinopril (General) | Losartan (General)[15] |
| Headache | 4.3% | Not specified as primary | Common | Less common |
| Skin Reactions/Rash | 3.1% | 5.1% | Can occur | Less common than with ACE inhibitors |
| Cough | Not reported as significant | Not reported as significant | Up to 20% | Significantly lower than ACE inhibitors |
| Dizziness | Not specified as primary | Not specified as primary | Common | 3% |
| Angioedema | Not reported | Not reported | Rare but serious | Rare |
Experimental Protocols
Measurement of Brain Aminopeptidase A (APA) Activity (Fluorometric Method)
This protocol is based on the principle of measuring the fluorescence of 2-naphthylamine released from an aminoacyl-2-naphthylamide substrate by the enzymatic action of APA.[16]
Materials:
-
Brain tissue homogenates
-
Aminoacyl-2-naphthylamide substrate (e.g., L-Glutamyl-2-naphthylamide)
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare brain tissue homogenates in Tris-HCl buffer.
-
Incubate a known amount of protein from the homogenate with the aminoacyl-2-naphthylamide substrate at 37°C.
-
After a defined incubation period, stop the reaction.
-
Measure the fluorescence of the released 2-naphthylamine using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 425 nm.
-
Calculate the enzyme activity based on a standard curve of 2-naphthylamine and express it as pmol of substrate hydrolyzed per minute per milligram of protein.
Assessment of Baroreflex Sensitivity in Hypertensive Rats
This protocol is based on the Oxford method, which involves pharmacologically inducing changes in blood pressure and measuring the corresponding reflex changes in heart rate.[17][18]
Materials:
-
Conscious, cannulated hypertensive rats
-
Phenylephrine (vasopressor)
-
Sodium Nitroprusside (vasodilator)
-
Blood pressure transducer and recording system
-
Heart rate monitor
Procedure:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) in a conscious, unrestrained rat.
-
Administer a bolus intravenous injection of phenylephrine to induce a rapid increase in MAP.
-
Record the peak increase in MAP and the corresponding reflex decrease in HR.
-
Allow the cardiovascular parameters to return to baseline.
-
Administer a bolus intravenous injection of sodium nitroprusside to induce a rapid decrease in MAP.
-
Record the peak decrease in MAP and the corresponding reflex increase in HR.
-
Calculate baroreflex sensitivity by determining the slope of the linear regression between the changes in HR and the changes in MAP for both pressor and depressor responses. The sensitivity is expressed in beats per minute per millimeter of mercury (bpm/mmHg).
Visualizations
Signaling Pathway of this compound
References
- 1. This compound: a Novel Treatment for Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Knowledge about the New Drug this compound in Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. FRESH –First-in-Class Aminopeptidase-A Inhibitor this compound Fails in Resistant Hypertension | Cardiology Now [cardiologynownews.org]
- 7. sessions.hub.heart.org [sessions.hub.heart.org]
- 8. academic.oup.com [academic.oup.com]
- 9. rxfiles.ca [rxfiles.ca]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Mega clinical trials which have shaped the RAS intervention clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rxfiles.ca [rxfiles.ca]
- 13. Effect of losartan compared with captopril on mortality in patients with symptomatic heart failure: randomised trial--the Losartan Heart Failure Survival Study ELITE II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. [A fluorimetric method for the determination of brain aminopeptidases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Baroreflex control of muscle sympathetic nerve activity: a nonpharmacological measure of baroreflex sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Firibastat: A Guide for Laboratory Professionals
For immediate reference, it is critical to obtain the substance-specific Safety Data Sheet (SDS) from the supplier for definitive disposal guidance. In the absence of a readily available, specific SDS for Firibastat, this document provides essential logistical information and a procedural framework for its proper disposal based on general best practices for handling research-grade pharmaceutical compounds. This guidance is intended for researchers, scientists, and drug development professionals.
Core Principles of this compound Disposal
The proper disposal of any chemical agent, including the investigational drug this compound, is paramount to ensure personnel safety and environmental protection. All laboratory waste is considered hazardous until characterized.[1] Unused or waste this compound, both in pure form and in solution, should be managed as hazardous chemical waste.[1][2] Under no circumstances should chemical waste be disposed of down the drain or in regular trash without explicit confirmation of its non-hazardous nature from a verified source like an SDS.[1][3]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This workflow is a general guideline and must be adapted to comply with institutional and local regulations.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific instructions regarding personal protective equipment (PPE), potential hazards, and appropriate disposal methods. Chemical suppliers of this compound, such as MedKoo Biosciences, MedChemExpress, and AbMole BioScience, have SDS information available.
-
Characterize the Waste: Identify all components of the waste stream. This includes the form of this compound (solid or in solution), the solvent(s) used, and any other chemicals present in the mixture. Accurate characterization is crucial for proper waste segregation.
-
Segregate the Waste: Do not mix incompatible waste streams.[4] this compound waste should be collected in a designated, compatible, and properly labeled hazardous waste container.[1] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[5]
-
Container Management:
-
Use a container that is compatible with the chemical properties of this compound and any solvents. Plastic is often preferred for waste storage.[1]
-
The container must be in good condition with a secure, screw-on cap.[4]
-
Label the container clearly with "Hazardous Waste" and the full chemical names of all contents, including this compound and any solvents.
-
Keep the waste container closed except when adding waste.[1]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
-
-
Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area should be at or near the point of waste generation.[1]
-
Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] EHS professionals are trained in the proper procedures for the transport and ultimate disposal of chemical waste, which is typically done through high-temperature incineration by a licensed waste management vendor.
Quantitative Data on Chemical Waste Handling
While specific quantitative data for this compound disposal is not available without the SDS, general guidelines for laboratory chemical waste provide some important thresholds.
| Parameter | Guideline | Source |
| Drain Disposal of Acids/Bases | Must be neutralized to a pH between 5.5 and 10.5 before considering drain disposal (if deemed non-hazardous). | [3] |
| Concentrated Acid/Base Neutralization | Limited to small quantities (e.g., ≤25 mL), which must be diluted (e.g., 10-to-1) before neutralization. | [6] |
| Laboratory Waste Accumulation | Generally, no more than 25 gallons of total chemical waste should be accumulated per laboratory before removal. | [5] |
| Acutely Hazardous Waste Accumulation | No more than one quart of reactive, acutely hazardous (P-listed) chemical waste should be accumulated. | [5] |
Experimental Protocols
Specific experimental protocols for the neutralization or degradation of this compound are not publicly available. Any in-lab treatment of chemical waste should only be performed if it is part of a well-defined experimental procedure and has been approved by your institution's safety office.[6] For compounds like sulfonyl halides, which share some chemical features with this compound's sulfonic acid groups, hydrolysis can be a method of degradation, but this should not be attempted without a validated protocol.[7][8][9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
